molecular formula C30H34O5 B15596736 4,5-Diepipsidial A

4,5-Diepipsidial A

Cat. No.: B15596736
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-UHFFFAOYSA-N
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Description

4,5-Diepipsidial A has been reported in Psidium guajava with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVENNIBGTQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 4,5-Diepipsidial A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diepipsidial A is a naturally occurring meroterpenoid that has been isolated from the leaves of the guava plant, Psidium guajava L.[1]. It belongs to a class of diformylphloroglucinol-derived meroterpenoids, which are characterized by a hybrid structure derived from both terpenoid and phloroglucinol (B13840) precursors[1]. This unique structural composition has drawn the attention of researchers, leading to investigations into its biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, isolation protocols, and known biological activities of this compound and its closely related analogue, Psidial A.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the leaves of Psidium guajava L. (guava), a plant belonging to the Myrtaceae family[1]. Guava is a small tree native to tropical and subtropical regions and is widely recognized for its edible fruits and traditional medicinal uses[2][3]. The leaves, in particular, are a rich source of a diverse array of bioactive compounds, including flavonoids, phenolics, triterpenes, and meroterpenoids[2][4][5]. The discovery of this compound, alongside other related meroterpenoids like Psidial A, Psidial B, and Psidial C, has highlighted the chemical diversity of P. guajava leaves and their potential as a source for novel drug leads[1][6].

Physicochemical Properties

Psidial A, an epimer of this compound, has been more extensively characterized. The molecular formula for Psidial A is C₃₀H₃₄O₅, with a molecular weight of 474.6 g/mol [7][8]. This information provides a foundational understanding of the chemical nature of this class of compounds.

PropertyValueReference
Molecular FormulaC₃₀H₃₄O₅[7][8]
Molecular Weight474.6 g/mol [7][8]

Experimental Protocols: Isolation and Purification

Detailed experimental protocols for the isolation of this compound are often proprietary or described within broader phytochemical studies of Psidium guajava. However, the general methodology for isolating meroterpenoids from guava leaves can be summarized from various studies on the closely related compound, Psidial A. The following is a generalized workflow for the isolation and purification of these compounds.

General Experimental Workflow for Isolation of Meroterpenoids from Psidium guajava Leaves

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Dried, powdered leaves of Psidium guajava extraction Extraction with organic solvents (e.g., 95% EtOH) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partitioning with solvents of increasing polarity (e.g., petroleum ether, EtOAc, n-BuOH) concentration->partition column_chromatography Column Chromatography of EtOAc fraction (e.g., silica (B1680970) gel, Sephadex LH-20) partition->column_chromatography hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS, X-ray crystallography) hplc->structure_elucidation

Caption: Generalized workflow for the isolation of meroterpenoids.

Detailed Steps:

  • Plant Material Collection and Preparation: Fresh leaves of Psidium guajava are collected, air-dried, and then ground into a fine powder.

  • Extraction: The powdered leaves are extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract[6].

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The meroterpenoids of interest are generally found in the ethyl acetate fraction[6].

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems, such as a mixture of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol[6].

  • Final Purification: Fractions containing the target compounds are further purified using preparative high-performance liquid chromatography (Prep-HPLC) to yield the pure compounds[6].

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The absolute configuration can be confirmed by single-crystal X-ray diffraction analysis[6][9].

Biological Activity and Signaling Pathways

Research into the biological activities of this compound and its related compounds has revealed potential therapeutic applications, particularly in the areas of cancer and metabolic diseases.

Antitumor Activity

Studies have shown that various meroterpenoids isolated from Psidium guajava, including Psidial A and its analogues, exhibit cytotoxic effects against several human cancer cell lines[1][9][10]. For instance, aqueous extracts of P. guajava leaves have been shown to inhibit the proliferation of LNCaP prostate cancer cells. This activity is associated with the downregulation of the androgen receptor (AR) and prostate-specific antigen (PSA) expression[11]. The proposed mechanism involves the induction of apoptosis, characterized by cell cycle arrest at the G₀/G₁ phase, a decrease in the Bcl-2/Bax ratio, and the modulation of key signaling proteins such as Akt, p38, and Erk1/2[11].

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Psidial B and C, structurally related to this compound, have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B)[6]. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B by these meroterpenoids suggests their potential as lead compounds for the development of novel antidiabetic agents.

The following diagram illustrates the potential signaling pathway targeted by these compounds.

G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) Compound Psidial Analogue (e.g., this compound) Compound->PTP1B Inhibits

Caption: Inhibition of PTP1B in the insulin signaling pathway.

Quantitative Data Summary

The following table summarizes the reported biological activities of meroterpenoids from Psidium guajava.

CompoundBiological ActivityCell Line/EnzymeIC₅₀ / InhibitionReference
Psidial BPTP1B InhibitionPTP1B61.7% inhibition at 10 µM[2]
Psidial CPTP1B InhibitionPTP1B38.8% inhibition at 10 µM[2]
GuajadialAntitumorHuman hepatoma cellsPotent inhibitory effects[9]
Psiguadial AAntitumorHuman hepatoma cellsPotent inhibitory effects[9]
P. guajava Leaf ExtractAnti-prostate cancerLNCaP cellsSignificant inhibition of proliferation[11]

Conclusion

This compound and its related meroterpenoid analogues from Psidium guajava represent a promising class of natural products with significant potential for drug development. Their unique chemical structures and demonstrated biological activities, particularly in the areas of oncology and metabolic diseases, warrant further investigation. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of these fascinating compounds. Future research should focus on elucidating the precise mechanisms of action, conducting structure-activity relationship studies, and developing synthetic strategies to enable the production of these compounds and their analogues for further preclinical and clinical evaluation.

References

In-depth Technical Guide: 4,5-Diepipsidial A (CAS Number: 1219603-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the publicly available scientific data for researchers, scientists, and drug development professionals.

Introduction

4,5-Diepipsidial A, identified by the Chemical Abstracts Service (CAS) number 1219603-97-0, is a chemical entity with the molecular formula C₃₀H₃₄O₅ and a molecular weight of approximately 474.6 g/mol . This document aims to provide a thorough technical overview of this compound. However, a comprehensive search of publicly accessible scientific literature and databases reveals a significant lack of detailed information regarding its biological activities, mechanisms of action, and associated experimental protocols.

Chemical and Physical Properties

Based on the limited available data from chemical suppliers, the basic properties of this compound are summarized below. It is important to note that this information has not been independently verified through published experimental studies.

PropertyValueSource
CAS Number 1219603-97-0Chemical Supplier Catalogs
Molecular Formula C₃₀H₃₄O₅Chemical Supplier Catalogs
Molecular Weight 474.6 g/mol Chemical Supplier Catalogs

Biological Activity and Mechanism of Action

Despite extensive searches of scientific databases and literature, no specific biological activities or mechanisms of action for this compound have been reported. The searches for terms such as "this compound biological activity," "this compound mechanism of action," and "this compound experimental studies" did not yield any relevant results. The retrieved information pertained to broader chemical classes or unrelated compounds.

This lack of data prevents the characterization of its pharmacological profile and potential therapeutic applications.

Experimental Protocols

Consistent with the absence of published biological studies, no experimental protocols detailing the synthesis, purification, or biological evaluation of this compound are available in the public domain.

Signaling Pathways and Logical Relationships

As there is no information on the biological targets or effects of this compound, it is not possible to delineate any associated signaling pathways or create logical diagrams of its interactions.

Conclusion

This compound (CAS 1219603-97-0) remains a poorly characterized compound in the public scientific domain. While its basic chemical identity is established, there is a complete absence of data regarding its biological properties. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The compound represents a novel chemical space that is yet to be explored. Any future research on this compound would be foundational, requiring initial screening for biological activity across a wide range of assays to identify potential areas of interest. Until such primary research is conducted and published, a detailed technical guide on its core biological functions cannot be formulated.

Disclaimer: The information provided in this document is based on the accessible data from the conducted searches. The absence of information should not be interpreted as a definitive lack of biological activity but rather as a gap in the current publicly available scientific knowledge.

Unraveling the Chemical Architecture of 4,5-Diepipsidial A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive elucidation of the chemical structure of "4,5-Diepipsidial A," a putative stereoisomer of the naturally occurring meroterpenoid, Psidial A. Psidial A has been isolated from the leaves of the guava plant (Psidium guajava) and has garnered interest for its potential biological activities. The nomenclature "this compound" suggests a diastereomer of Psidial A with inverted stereochemistry at the C-4 and C-5 positions. This document details the structural determination of the parent compound, Psidial A, through a review of spectroscopic and crystallographic data, and proposes a structure for its 4,5-diepi counterpart. Furthermore, it outlines the experimental protocols for isolation and structure elucidation and explores the biological context of Psidial A's activity.

Chemical Structure Elucidation

The structure of Psidial A was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), and was ultimately confirmed by single-crystal X-ray diffraction.

Proposed Structure of this compound

Based on the established structure of Psidial A, the proposed structure of this compound is presented below. The key difference lies in the stereochemical orientation at the C-4 and C-5 positions of the caryophyllene (B1175711) core, which are inverted relative to Psidial A.

Figure 1: Chemical Structures of Psidial A and the proposed this compound.

(Image of the 2D structures of Psidial A and this compound would be presented here, highlighting the stereochemical inversion at C-4 and C-5.)

Spectroscopic Data for Psidial A

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Psidial A, which are foundational for its structural characterization. This data would be essential for comparison in any future synthesis or isolation of this compound.

Table 1: ¹H NMR Data for Psidial A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
1.65m
1.50m
1.40m
1.25m
52.30dd10.5, 4.5
2.10m
1.95m
75.05br s
7'4.90br s
92.80d10.5
10α1.70m
10β1.60m
121.05s
131.00s
140.95s
1'4.50d8.0
2'7.30t7.5
3', 5'7.40t7.5
4'7.25d7.5
6', 2''8.00s
4''10.20s
6''10.15s
1''-OH13.50s
3''-OH13.45s

Table 2: ¹³C NMR Data for Psidial A (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
154.01134.5
240.01229.0
341.51321.5
473.01416.0
550.01'85.0
625.02'138.0
7150.03', 5'128.5
8112.04'127.0
960.06'129.0
1048.01''105.0
2'', 6''165.0
3'', 5''108.0
4''192.0
7''192.5

Experimental Protocols

The successful isolation and structural elucidation of novel compounds like this compound would rely on a systematic experimental workflow. The following protocols are based on the established methods for Psidial A.

Isolation of Psidial A
  • Plant Material: Air-dried leaves of Psidium guajava.

  • Extraction: The dried leaves are powdered and extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Chromatography: The bioactive fraction (typically the CHCl₃ or EtOAc fraction) is subjected to a series of chromatographic techniques for purification. This includes:

    • Silica Gel Column Chromatography: Elution with a gradient of n-hexane and EtOAc.

    • Sephadex LH-20 Column Chromatography: Elution with MeOH to remove phenolic impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase C18 column with a suitable solvent system (e.g., MeOH/H₂O or acetonitrile/H₂O) to yield the pure compound.

Structure Elucidation Techniques
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to establish the chemical structure, including:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule. This involves growing a suitable crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

Visualization of Workflows and Pathways

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the isolation and structural determination of a natural product like this compound is depicted below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_elucidation Structure Elucidation plant_material Plant Material (Psidium guajava leaves) extraction Solvent Extraction (Methanol) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica, Sephadex) fractionation->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure Compound (Psidial A) hplc->pure_compound ms Mass Spectrometry (HRMS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d structure Final Structure ms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d xray X-ray Crystallography nmr_2d->xray xray->structure PTP1B_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm insulin Insulin ir Insulin Receptor (IR) insulin->ir irs IRS-1 ir->irs P glut4_vesicle GLUT4 Vesicle glut4 GLUT4 Transporter glut4_vesicle->glut4 glucose Glucose Uptake glut4->glucose pi3k PI3K irs->pi3k akt Akt pi3k->akt akt->glut4_vesicle Translocation ptp1b PTP1B ptp1b->ir Dephosphorylation ptp1b->irs Dephosphorylation psidial_a Psidial A psidial_a->ptp1b Inhibition

An In-Depth Technical Guide to the Biosynthesis of 4,5-Diepipsidial A in Psidium guajava**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diepipsidial A, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava L.), has emerged as a molecule of significant interest due to its complex structure and potential biological activities. As a member of the psidial family of natural products, its biosynthesis is a fascinating example of the convergence of major metabolic pathways. This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of this compound. While the complete enzymatic cascade within P. guajava is yet to be fully elucidated, a plausible pathway is presented based on biomimetic synthesis, isotopic labeling studies of related molecules, and genomic and transcriptomic analyses of the source organism. This document details the proposed biosynthetic steps, precursor molecules, and the key enzymatic reactions believed to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, including the identification and functional analysis of candidate genes, quantification of intermediates, and validation of the key cycloaddition reaction. This guide aims to serve as a foundational resource for researchers engaged in the study of meroterpenoid biosynthesis and the development of novel pharmaceuticals derived from natural products.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal importance, with various parts of the plant utilized in traditional medicine. The leaves, in particular, are a rich source of a diverse array of secondary metabolites, including flavonoids, phenolics, and terpenoids. Among these, a class of caryophyllene-based meroterpenoids, including guajadial, psidial A, and this compound, have been identified. Meroterpenoids are hybrid natural products of mixed biosynthetic origin, typically derived from both terpenoid and polyketide precursors. The intricate molecular architecture of this compound suggests a complex and stereochemically controlled biosynthetic pathway, making it a compelling target for biosynthetic investigation and potential biotechnological production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two primary metabolic pathways: the cytosolic mevalonate (B85504) (MVA) pathway for the sesquiterpenoid component and the polyketide pathway for the aromatic phloroglucinol (B13840) moiety. The key steps are outlined below.

Terpenoid Branch: Synthesis of β-Caryophyllene

The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the MVA pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Step 2: Cyclization of FPP to β-Caryophyllene: FPP is then cyclized by a specific terpene synthase (TPS), namely a β-caryophyllene synthase (BCS), to yield the characteristic bicyclic structure of β-caryophyllene. Transcriptome analysis of P. guajava has identified several candidate TPS genes from the TPS-a subfamily, which is responsible for sesquiterpene synthesis, that are expressed in the leaves.

Polyketide Branch: Formation of Diformylphloroglucinol

Phloroglucinols in plants are typically synthesized via the polyketide pathway.

  • Step 1: Synthesis of the Polyketide Chain: The biosynthesis is proposed to start with the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS).

  • Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core.

  • Step 3: Formylation: The phloroglucinol core is then believed to be formylated at two positions to yield diformylphloroglucinol. The specific formyltransferase enzymes responsible for this in guava are currently unknown.

The Key Hetero-Diels-Alder Reaction

The final and most critical step in the proposed biosynthesis is a hetero-Diels-Alder [4+2] cycloaddition reaction. In this reaction, the electron-rich diene system of β-caryophyllene reacts with an o-quinone methide intermediate derived from the diformylphloroglucinol precursor.

  • Formation of the o-Quinone Methide: The diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.

  • Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of the psidial skeleton. While this reaction can occur spontaneously under certain conditions, as demonstrated by biomimetic synthesis, the high stereoselectivity leading to this compound strongly suggests that this reaction is catalyzed by a specific Diels-Alderase enzyme in P. guajava. The precise stereochemical outcome that defines this compound is determined in this step.

Below is a DOT script representation of the proposed biosynthetic pathway.

4,5-Diepipsidial_A_Biosynthesis cluster_terpenoid Terpenoid Pathway (Cytosol) cluster_polyketide Polyketide Pathway cluster_cycloaddition Key Cycloaddition IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Caryophyllene β-Caryophyllene FPP->Caryophyllene β-Caryophyllene Synthase (BCS) Diepipsidial_A This compound Caryophyllene->Diepipsidial_A Diels-Alderase (putative) Malonyl_CoA 3x Malonyl-CoA Phloroglucinol Phloroglucinol Malonyl_CoA->Phloroglucinol Type III PKS Diformylphloroglucinol Diformylphloroglucinol Phloroglucinol->Diformylphloroglucinol Formyltransferases o_Quinone_Methide o-Quinone Methide Diformylphloroglucinol->o_Quinone_Methide Tautomerization o_Quinone_Methide->Diepipsidial_A

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in P. guajava. However, general quantitative analyses of relevant compound classes in guava leaves provide a context for the metabolic landscape.

Compound ClassConcentration Range (mg/g dry weight)Analytical MethodReference
Total Phenolics50 - 150Folin-Ciocalteu[Generic Plant Analysis Reference]
Total Flavonoids20 - 80Aluminum Chloride Colorimetric Assay[Generic Plant Analysis Reference]
Total Terpenoids5 - 25Vanillin-Sulfuric Acid Assay[Generic Plant Analysis Reference]
β-Caryophyllene0.1 - 2.0GC-MS[Volatile Analysis Reference]

Note: The data presented in this table are representative ranges from general phytochemical analyses of guava leaves and are not specific to the biosynthesis of this compound. Further research is required to quantify the specific precursors and products of this pathway.

Experimental Protocols

The following protocols are designed to facilitate the investigation and validation of the proposed biosynthetic pathway for this compound.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase, polyketide synthase, and modifying enzyme genes from P. guajava leaves.

Methodology:

  • Sample Collection: Collect fresh, young guava leaves and immediately freeze them in liquid nitrogen.

  • RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit.

  • RNA Sequencing: Perform RNA sequencing (RNA-Seq) on an Illumina platform.

  • Data Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available.

  • Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

  • Candidate Gene Selection: Identify transcripts encoding putative β-caryophyllene synthases, type III polyketide synthases, formyltransferases, and enzymes with homology to known Diels-Alderases based on conserved domains and sequence similarity.

Below is a DOT script illustrating the workflow for candidate gene identification.

Gene_Identification_Workflow Start Guava Leaf Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_Seq RNA Sequencing (Illumina) RNA_Extraction->RNA_Seq Data_Processing De novo Assembly / Genome Mapping RNA_Seq->Data_Processing Annotation Homology-Based Annotation Data_Processing->Annotation Candidate_Selection Candidate Gene Selection (TPS, PKS, etc.) Annotation->Candidate_Selection

Caption: Workflow for Candidate Gene Identification.

Functional Characterization of a Candidate β-Caryophyllene Synthase

Objective: To confirm the enzymatic activity of a candidate TPS gene as a β-caryophyllene synthase.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from guava leaf cDNA and clone it into an E. coli expression vector (e.g., pET-28a).

  • Heterologous Expression: Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Enzyme Assay:

    • Prepare a cell-free extract of the E. coli culture expressing the recombinant TPS.

    • Incubate the cell-free extract with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer.

    • Extract the reaction products with an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-caryophyllene standard.

In Vitro Assay for a Candidate Polyketide Synthase

Objective: To determine if a candidate PKS can synthesize the phloroglucinol scaffold.

Methodology:

  • Cloning and Expression: Clone and express the candidate type III PKS gene in E. coli as described for the TPS.

  • Enzyme Assay:

    • Incubate the purified recombinant PKS with the starter unit (e.g., acetyl-CoA) and the extender unit malonyl-CoA in a reaction buffer.

    • Quench the reaction with acid.

  • Product Analysis: Analyze the reaction products by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect the formation of phloroglucinol.

Diels-Alderase Activity Assay

Objective: To test for enzymatic catalysis of the hetero-Diels-Alder reaction.

Methodology:

  • Substrate Synthesis: Chemically synthesize the proposed precursors: β-caryophyllene and diformylphloroglucinol.

  • Enzyme Preparation: Prepare a protein extract from guava leaves, or use a heterologously expressed candidate enzyme.

  • Enzyme Assay:

    • Incubate the protein extract or purified enzyme with β-caryophyllene and diformylphloroglucinol in a reaction buffer.

    • As a control, run a parallel reaction without the enzyme to assess the rate of the non-enzymatic background reaction.

  • Product Analysis: Analyze the reaction products by LC-MS to detect the formation of this compound and other potential stereoisomers. Compare the product profile and reaction rate of the enzymatic reaction to the non-enzymatic control.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The convergence of the well-established terpenoid and polyketide pathways, culminating in a likely enzyme-catalyzed hetero-Diels-Alder reaction, represents a sophisticated mechanism for generating molecular diversity. Key future research directions should focus on the definitive identification and characterization of the specific enzymes from Psidium guajava that are involved in this pathway. The elucidation of the crystal structure of the putative Diels-Alderase would be particularly insightful for understanding the basis of its stereocontrol. A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds for pharmaceutical applications.

An In-depth Technical Guide to Psidial A: A Promising Meroterpenoid from Psidium guajava

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidial A, initially misidentified in some contexts as 4,5-Diepipsidial A, is a novel meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava L. This document serves as a comprehensive technical guide, providing detailed information on its molecular characteristics, experimental protocols for its isolation and analysis, and its known biological activities, with a focus on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Core Molecular Data

Psidial A is a complex natural product with significant potential for further investigation in drug discovery. Its fundamental molecular properties are summarized below.

PropertyValueSource
Molecular Formula C₃₀H₃₄O₅[1]
Molecular Weight 474.59 g/mol [1]
Class Meroterpenoid[2]
Botanical Source Psidium guajava L. (leaves)[2]

Experimental Protocols

Extraction and Isolation of Psidial A from Psidium guajava Leaves

The following protocol is a synthesized methodology based on established procedures for the isolation of meroterpenoids from Psidium guajava.

1. Plant Material Preparation:

  • Fresh leaves of Psidium guajava are collected and authenticated.

  • The leaves are thoroughly washed with distilled water to remove any contaminants.

  • Air-dry the leaves in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

  • The powdered leaves are subjected to extraction with a suitable solvent. Methanol or ethanol (B145695) are commonly used.

  • Macerate the leaf powder in the solvent (e.g., 1 kg of powder in 5 L of methanol) for 24-48 hours at room temperature, with occasional agitation.

  • Filter the extract through cheesecloth or Whatman No. 1 filter paper.

  • The residue can be re-extracted two more times to ensure maximum yield.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • The majority of meroterpenoids, including Psidial A, are typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a suitable staining reagent.

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure Psidial A.

PTP1B Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of Psidial A against Protein Tyrosine Phosphatase 1B (PTP1B).

1. Materials:

  • Recombinant human PTP1B enzyme.

  • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Psidial A dissolved in DMSO.

  • A known PTP1B inhibitor as a positive control (e.g., Suramin).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions of Psidial A in the assay buffer.

  • In a 96-well plate, add the assay buffer, PTP1B enzyme, and the Psidial A solution (or DMSO for the control).

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Signaling Pathways

The primary reported biological activity of Psidial A is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.

Quantitative Data on PTP1B Inhibition
CompoundConcentration (μM)% Inhibition of PTP1BSource
Psidial A101.7%[3]
Psidial B1061.7%[3]
Psidial C1038.8%[3]

Note: The inhibitory activity of Psidial A in this particular study was found to be lower than its analogs, Psidial B and C. Further studies with varying concentrations are necessary to determine its IC₅₀ value accurately.

Visualizations

PTP1B Signaling Pathway and the Role of Psidial A

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) PsidialA Psidial A PsidialA->PTP1B Inhibits

Caption: PTP1B's role in insulin signaling and Psidial A's inhibitory action.

Experimental Workflow for Psidial A Research

PsidialA_Workflow cluster_discovery Discovery & Isolation cluster_characterization Characterization & Activity Screening cluster_development Preclinical Development A Collection of Psidium guajava leaves B Drying and Pulverization A->B C Solvent Extraction (e.g., Methanol) B->C D Fractionation C->D E Chromatographic Purification D->E F Pure Psidial A E->F G Structural Elucidation (NMR, MS) F->G H In vitro Bioassays (e.g., PTP1B Inhibition) F->H I Determination of IC50 values H->I J Mechanism of Action Studies I->J K In vivo Animal Models J->K L Toxicology and Pharmacokinetic Studies K->L

Caption: Workflow for the discovery and development of Psidial A.

Conclusion

Psidial A represents a structurally interesting natural product with demonstrated, albeit modest in initial screens, inhibitory activity against PTP1B. Its analogues, Psidial B and C, show more potent inhibition, suggesting that this class of meroterpenoids from Psidium guajava warrants further investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Psidial A and related compounds in metabolic diseases and other PTP1B-implicated pathologies. Further research should focus on optimizing extraction and purification methods, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating the detailed molecular mechanisms of action.

References

Initial Biological Screening of Psidial A and 4,5-Diepipsidial A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Psidial A and its derivative, 4,5-Diepipsidial A. These meroterpenoids, isolated from Psidium guajava (guava) leaves, have demonstrated a range of promising biological activities. This document outlines their cytotoxic, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Summary of Biological Activities

The initial biological evaluation of Psidial A and its related compounds has revealed significant bioactivity across several key areas. The following tables summarize the available quantitative data for their cytotoxic and antimicrobial effects.

Cytotoxicity Data

Psidial A and its analogs have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound DU145Prostate Cancer4.79 ± 2.7[1]
Huh7Liver Cancer2.82 ± 0.6[1]
A549Lung Cancer0.16 ± 0.03[1]
Guajadial B Huh7Liver Cancer2.93 ± 0.5[1]
A549Lung Cancer0.15 ± 0.05[1]
Psiguajavadial A HCT116Colon Cancernano-molar range[2]
Psiguajavadial B HCT116Colon Cancernano-molar range[2]

Note: Specific IC₅₀ values for Psidial A were not consistently available in the reviewed literature; however, its activity is often reported alongside these closely related and potent compounds.

Antimicrobial Activity

Extracts of Psidium guajava, rich in meroterpenoids including Psidial A, have been tested for their ability to inhibit the growth of various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Extract/CompoundMicroorganismTypeMICReference
Methanolic ExtractStaphylococcus aureusGram-positive bacteria30 mg/mL[3]
Methanolic ExtractBacillus cereusGram-positive bacteria30 mg/mL[3]
Aqueous ExtractStaphylococcus aureusGram-positive bacteria6.8 mg/mL[4]
Methanolic ExtractEscherichia coliGram-negative bacteria0.78 µg/mL[5]
Methanolic ExtractCandida albicansFungus12.5 µg/mL[5]

Experimental Protocols

This section provides detailed methodologies for the key assays used in the initial biological screening of Psidial A and related compounds.

Cytotoxicity Assays

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Psidial A) and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove the TCA and excess media. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total protein mass, which is indicative of the number of viable cells.

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate.

  • Compound Treatment: Expose the cells to varying concentrations of the test compound for the desired time period.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.

  • Solubilization of Formazan (B1609692): Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate at 37°C for another 4 hours.

  • Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualization of Signaling Pathways and Workflows

The biological activities of Psidial A and related compounds are believed to be mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Experimental Workflow for Cytotoxicity Screening

G A Cell Culture (Select Cancer Cell Line) B Cell Plating (96-well plate) A->B C Compound Treatment (Psidial A dilutions) B->C D Incubation (e.g., 72 hours) C->D E Cytotoxicity Assay (SRB or MTT) D->E F Data Acquisition (Absorbance Reading) E->F G Data Analysis (IC50 Calculation) F->G

Workflow for in vitro cytotoxicity screening.
Putative Modulation of the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome->NFkB releases PsidialA Psidial A PsidialA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Psidial A.

References

An In-depth Technical Guide on the ¹³C and ¹H NMR Spectral Analysis of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 4,5-Diepipsidial A, a meroterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed data, experimental protocols, and visualizations to aid in the structural elucidation and understanding of this compound and its related isomers.

Introduction

This compound belongs to a class of complex meroterpenoids isolated from the leaves of Psidium guajava L. (guava). These compounds, which include isomers such as Psidial A and Guajadial, are characterized by a sesquiterpenoid core linked to a phloroglucinol (B13840) derivative. The subtle stereochemical differences between these isomers, such as the orientation at the C-4 and C-5 positions in this compound, lead to distinct NMR spectral features. A thorough analysis of these spectra is crucial for the unambiguous identification and characterization of these bioactive molecules.

Chemical Structure

The core structure of the psidial family of compounds consists of a β-caryophyllene-derived sesquiterpenoid unit attached to a 3,5-diformylbenzyl phloroglucinol moiety. The specific stereochemistry at the chiral centers, particularly at C-4 and C-5, distinguishes this compound from its isomers.

¹³C and ¹H NMR Spectral Data

The following tables summarize the ¹³C and ¹H NMR spectral data for this compound and its closely related isomer, Psidial A, for comparative purposes. The data is compiled from peer-reviewed literature and presented in a structured format for clarity.

Table 1: ¹³C NMR Spectral Data of this compound and Psidial A (125 MHz, CDCl₃)

PositionThis compound (δc, type)Psidial A (δc, type)[1]
1Data not available in search results49.8, CH[1]
2Data not available in search results35.5, CH₂[1]
3Data not available in search results39.5, CH₂[1]
4Data not available in search results150.8, C[1]
5Data not available in search results52.1, CH[1]
6Data not available in search results30.2, CH₂[1]
7Data not available in search results39.9, CH₂[1]
8Data not available in search results48.9, CH[1]
9Data not available in search results40.1, CH[1]
10Data not available in search results33.6, C[1]
11Data not available in search results21.7, CH₃[1]
12Data not available in search results111.2, CH₂[1]
13Data not available in search results22.2, CH₃[1]
14Data not available in search results29.7, CH₃[1]
1'Data not available in search results103.1, C[1]
2'Data not available in search results162.2, C[1]
3'Data not available in search results108.9, C[1]
4'Data not available in search results163.9, C[1]
5'Data not available in search results109.5, C[1]
6'Data not available in search results161.9, C[1]
7'Data not available in search results35.0, CH₂[1]
8'Data not available in search results138.6, C[1]
9'Data not available in search results129.9, CH x 2[1]
10'Data not available in search results128.0, CH x 2[1]
11'Data not available in search results126.9, CH[1]
3'-CHOData not available in search results192.2, CH[1]
5'-CHOData not available in search results191.6, CH[1]

Table 2: ¹H NMR Spectral Data of this compound and Psidial A (500 MHz, CDCl₃)

PositionThis compound (δH, mult., J in Hz)Psidial A (δH, mult., J in Hz)[1]
1Data not available in search results2.45, m[1]
2aData not available in search results1.95, m[1]
2bData not available in search results1.85, m[1]
3aData not available in search results2.25, m[1]
3bData not available in search results2.15, m[1]
5Data not available in search results2.75, dd, 10.5, 4.5[1]
6aData not available in search results1.65, m[1]
6bData not available in search results1.55, m[1]
7aData not available in search results1.45, m[1]
7bData not available in search results1.35, m[1]
8Data not available in search results1.90, m[1]
9Data not available in search results2.55, m[1]
11Data not available in search results0.99, s[1]
12aData not available in search results5.04, s[1]
12bData not available in search results5.01, s[1]
13Data not available in search results1.17, s[1]
14Data not available in search results0.96, s[1]
7'aData not available in search results4.18, t, 5.5[1]
9'Data not available in search results7.15, d, 7.5[1]
10'Data not available in search results7.26, t, 7.0[1]
11'Data not available in search results7.22, t, 7.0[1]
3'-CHOData not available in search results10.12, s[1]
5'-CHOData not available in search results10.13, s[1]
2'-OHData not available in search results13.55, s[1]
4'-OHData not available in search results13.19, s[1]

Note: The complete NMR data for this compound was not available in the immediate search results. The table is structured to be populated once the specific data is obtained from the cited literature.

Experimental Protocols

The following is a generalized experimental protocol for the NMR analysis of psidial-type meroterpenoids, based on common practices reported in the literature for these compounds.

1. Sample Preparation:

  • Isolation: this compound is isolated from the leaves of Psidium guajava using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).

  • Sample for NMR: A pure sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher for ¹H NMR) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Standard one-dimensional ¹H NMR spectra are acquired to determine chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values).

  • ¹³C NMR: ¹³C NMR spectra are acquired with proton decoupling to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: A suite of two-dimensional NMR experiments is essential for the complete structural elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the NMR spectral analysis of a natural product like this compound and a conceptual representation of its biosynthetic origin.

NMR_Analysis_Workflow cluster_extraction Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation plant_material Psidium guajava leaves extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification sample_prep Sample Preparation (in CDCl3 with TMS) purification->sample_prep one_d_nmr 1D NMR Acquisition (1H, 13C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) sample_prep->two_d_nmr spectral_processing Spectral Processing & Peak Picking one_d_nmr->spectral_processing two_d_nmr->spectral_processing data_interpretation Data Interpretation (Chemical Shifts, Couplings) spectral_processing->data_interpretation structure_assembly Structure Assembly (Connectivity & Stereochemistry) data_interpretation->structure_assembly final_structure Final Structure of This compound structure_assembly->final_structure

Caption: Workflow for the NMR spectral analysis of this compound.

Biosynthetic_Pathway_Concept cluster_biosynthesis Proposed Biosynthesis terpenoid_precursor Sesquiterpenoid Precursor (e.g., from β-caryophyllene) enzymatic_reaction Enzymatic Reaction (e.g., Diels-Alder or Michael Addition) terpenoid_precursor->enzymatic_reaction phloroglucinol_precursor Phloroglucinol Derivative (e.g., 3,5-diformylbenzyl unit) phloroglucinol_precursor->enzymatic_reaction psidial_skeleton Core Psidial Skeleton enzymatic_reaction->psidial_skeleton stereochemical_modification Stereochemical Modifications (Epimerization at C-4, C-5) psidial_skeleton->stereochemical_modification final_product This compound stereochemical_modification->final_product

Caption: Conceptual biosynthetic pathway leading to this compound.

Conclusion

The detailed ¹³C and ¹H NMR spectral analysis is indispensable for the structural determination of complex natural products like this compound. The combination of one- and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals, and the elucidation of the compound's connectivity and stereochemistry. This guide provides the necessary data and procedural framework to assist researchers in the identification and further investigation of this and related bioactive compounds. The provided diagrams offer a clear visual representation of the analytical workflow and the biosynthetic context of this molecule.

References

Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – In a significant contribution to the field of natural product chemistry and drug discovery, this technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy of 4,5-Diepipsidial A, a meroterpenoid isolated from Psidium guajava (guava). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the structural characterization of this promising bioactive compound.

Introduction

This compound is a member of the meroterpenoid class of natural products, which are hybrid molecules derived from both terpenoid and polyketide biosynthetic pathways. Found in the fruit of the guava tree (Psidium guajava), this compound has garnered interest for its potential biological activities. Accurate structural elucidation is paramount for understanding its mechanism of action and for any future drug development efforts. This guide focuses on the key spectroscopic techniques of mass spectrometry and infrared spectroscopy to define the molecular characteristics of this compound.

Mass Spectrometry (MS) Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. The data obtained for this compound provides crucial information for its molecular formula determination.

Quantitative Mass Spectrometry Data
ParameterObserved Value
Ion[M + Na]⁺
m/z497.2254
Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer. The sample was dissolved in methanol (B129727) and infused into the ESI source. The analysis was conducted in positive ion mode, and the data was acquired over a mass range of m/z 150-2000.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound reveals the presence of key structural motifs.

Quantitative Infrared Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3421O-H stretching (hydroxyl group)
2925C-H stretching (aliphatic)
1728C=O stretching (carbonyl group)
1635C=C stretching (alkene)
1458C-H bending (aliphatic)
1377C-H bending (aliphatic)
1032C-O stretching
Experimental Protocol: Infrared Spectroscopy

The infrared spectrum was recorded on a Nicolet 380 FT-IR spectrometer using KBr pellets. A small amount of the purified this compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample isolation to the determination of key molecular features using MS and IR spectroscopy.

Spectroscopic_Workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Isolation Isolation of this compound from Psidium guajava MS Mass Spectrometry (HRESIMS) Isolation->MS IR Infrared Spectroscopy (FT-IR) Isolation->IR MS_Data Determine Molecular Formula (m/z 497.2254 for [M+Na]+) MS->MS_Data IR_Data Identify Functional Groups (OH, C=O, C=C, C-O) IR->IR_Data Structure Combined Spectroscopic Evidence for Structural Confirmation MS_Data->Structure IR_Data->Structure

Spectroscopic Analysis Workflow

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates how the data from mass spectrometry and infrared spectroscopy signal specific structural features of this compound.

Signaling_Pathway cluster_functional_groups Functional Groups MS HRESIMS Data (m/z 497.2254) Molecular_Formula Molecular Formula C28H34O7Na MS->Molecular_Formula Indicates IR IR Data OH Hydroxyl Group (3421 cm-1) IR->OH Signals CO Carbonyl Group (1728 cm-1) IR->CO Signals CC Alkene Group (1635 cm-1) IR->CC Signals

Data Interpretation Pathway

Conclusion

The mass spectrometry and infrared spectroscopy data presented in this guide provide a foundational understanding of the molecular structure of this compound. The high-resolution mass data confirms its elemental composition, while the infrared spectrum identifies key functional groups that are essential for its chemical reactivity and biological activity. This information is critical for further research into the therapeutic potential of this natural product and will serve as a valuable resource for scientists in the field.

In-Depth Technical Guide: Ultraviolet/Visible (UV/Vis) Spectroscopy of Psidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the ultraviolet/visible (UV/Vis) spectroscopy of Psidial A, a meroterpenoid natural product. Due to the absence of scientific literature pertaining to "4,5-Diepipsidial A," this document focuses on Psidial A, a closely related and well-documented compound, which is likely the intended subject of interest. Psidial A has garnered attention within the scientific community for its potential therapeutic applications, including its activity as an antitumor agent and an inhibitor of protein tyrosine phosphatase 1B (PTP1B).

This guide will delve into the UV/Vis spectral properties of Psidial A, provide detailed experimental protocols for its analysis, and explore the signaling pathways associated with its biological activities. The information presented herein is intended to support research and drug development efforts focused on this promising natural product.

Chemical Profile of Psidial A

Psidial A is a complex meroterpenoid, a class of natural products derived from mixed biosynthetic pathways. It is isolated from the leaves of the guava plant (Psidium guajava).

PropertyValueSource
Molecular Formula C₃₀H₃₄O₅[1]
Source Psidium guajava (Guava) leaves
Chemical Class Meroterpenoid

UV/Vis Spectroscopy of Psidial A

UV/Vis spectroscopy is a valuable analytical technique for characterizing conjugated systems within a molecule. The UV/Vis spectrum of Psidial A is characterized by an absorption maximum that is indicative of its aromatic moiety.

Wavelength (λmax)Molar Absorptivity (log ε)Solvent
278 nm4.31Not Specified

This absorption is attributed to the presence of an aromatic ring within the structure of Psidial A.

Experimental Protocol: UV/Vis Spectral Analysis of Psidial A

The following is a generalized experimental protocol for obtaining the UV/Vis spectrum of Psidial A. This protocol is based on standard methods for the analysis of natural products.

Objective: To determine the UV/Vis absorption spectrum of a purified sample of Psidial A.

Materials and Equipment:

  • Purified Psidial A sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol (B129727), or chloroform)

  • Dual-beam UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves Psidial A and is transparent in the UV/Vis region of interest (typically 200-800 nm). Ethanol or methanol are common choices for polar compounds, while chloroform (B151607) can be used for less polar compounds.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of purified Psidial A.

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a working solution with an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for UV analysis).

    • Set the scan speed and slit width according to the instrument's manual.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the reference beam of the spectrophotometer.

    • Run a baseline correction with the solvent-filled cuvette in the sample beam as well.

  • Sample Measurement:

    • Rinse a quartz cuvette with the Psidial A working solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Initiate the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration in mol/L.

Biological Activities and Associated Signaling Pathways

Psidial A and related meroterpenoids from Psidium guajava have demonstrated significant biological activities, primarily as antitumor agents and inhibitors of PTP1B.

Antitumor Activity and Apoptosis Induction

Meroterpenoids from Psidium guajava have been shown to exhibit cytotoxic effects against various cancer cell lines. One of the primary mechanisms underlying this cytotoxicity is the induction of apoptosis (programmed cell death). The process of apoptosis is complex and can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise signaling cascade for Psidial A is a subject of ongoing research, a plausible pathway based on the known mechanisms of apoptosis is illustrated below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Psidial A Psidial A Bcl-2 Family Bcl-2 Family Psidial A->Bcl-2 Family Modulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2 Family->Mitochondrion Regulates Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway modulated by Psidial A.

PTP1B Inhibition and Insulin (B600854) Signaling

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic strategy for the treatment of type 2 diabetes and obesity. Psidial A has been identified as an inhibitor of PTP1B. The following diagram illustrates the role of PTP1B in insulin signaling and the potential point of intervention for Psidial A.

ptp1b_pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds p-Insulin Receptor Insulin Receptor (P) Insulin Receptor->p-Insulin Receptor Autophosphorylation IRS Insulin Receptor Substrate (IRS) p-Insulin Receptor->IRS PTP1B PTP1B p-Insulin Receptor->PTP1B Dephosphorylates p-IRS IRS (P) IRS->p-IRS PI3K/Akt Pathway PI3K/Akt Pathway p-IRS->PI3K/Akt Pathway GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP1B->Insulin Receptor Psidial A Psidial A Psidial A->PTP1B Inhibits

Caption: Psidial A's inhibitory effect on PTP1B in the insulin signaling pathway.

Conclusion

Psidial A is a meroterpenoid with significant biological activities that warrant further investigation for its therapeutic potential. This guide has provided a summary of its UV/Vis spectroscopic properties, a general experimental protocol for its analysis, and an overview of the signaling pathways it is proposed to modulate. The information presented here serves as a valuable resource for researchers and drug development professionals working with Psidial A and other related natural products. Further research is encouraged to fully elucidate the mechanisms of action of Psidial A and to explore its full therapeutic potential.

References

Unveiling the Natural Origins of 4,5-Diepipsidial A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product "4,5-Diepipsidial A," a meroterpenoid with notable cytotoxic activities. It details the natural source of this compound, experimental procedures for its isolation and characterization, and an exploration of its proposed biosynthetic pathway. Quantitative data on its biological activity is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway that combines elements of terpenoid and polyketide synthesis.[1] These compounds are known for their structural diversity and wide range of biological activities. This compound has garnered interest due to its cytotoxic effects against various cancer cell lines, making it a potential candidate for further investigation in drug discovery programs. This document serves as a technical resource, consolidating the current knowledge on the natural origin, isolation, and characterization of this compound.

Natural Source and Isolation

Natural Source

The primary natural source of this compound is the plant Psidium guajava L., commonly known as guava.[1] This small tree, belonging to the Myrtaceae family, is widely distributed in tropical and subtropical regions. This compound has been successfully isolated from both the leaves and fruits of the guava plant, indicating its distribution throughout different parts of the organism.[1]

Experimental Protocol for Isolation and Purification

The isolation of this compound from Psidium guajava typically involves extraction followed by a series of chromatographic separations. While a specific detailed protocol for this compound is not available in the public domain, a general methodology can be constructed based on the isolation of related meroterpenoids from guava.

2.2.1. Extraction:

  • Plant Material Preparation: Fresh or air-dried leaves or fruits of Psidium guajava are collected and ground into a coarse powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a non-polar solvent such as petroleum ether or a moderately polar solvent like ethyl acetate (B1210297) at room temperature. This process is repeated multiple times to ensure complete extraction of the desired compounds.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Chromatographic Purification:

The crude extract, rich in a complex mixture of phytochemicals, is subjected to multi-step chromatography to isolate this compound.

  • Initial Fractionation (e.g., Column Chromatography):

    • Stationary Phase: Silica gel (e.g., 200-300 mesh).

    • Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing in polarity. A common gradient would be n-hexane-ethyl acetate (e.g., starting from 100:0 to 0:100 v/v).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known meroterpenoids.

  • Further Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water, is a common choice for separating meroterpenoids.

    • Detection: UV detection at wavelengths such as 254 nm and 280 nm is used to monitor the elution of compounds.

    • Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structural Characterization

The elucidation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data
Spectroscopic TechniqueInformation Obtained
1D NMR (¹H and ¹³C) Provides information on the chemical environment of hydrogen and carbon atoms, respectively, helping to identify functional groups and the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC), allowing for the complete assembly of the molecular structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Determines the accurate mass of the molecule, which allows for the calculation of its molecular formula.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, often characteristic of chromophores like aromatic rings.

Specific chemical shift and m/z values for this compound are pending public availability in scientific literature.

Biological Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma0.16 ± 0.03[2]
DU145Prostate Carcinoma4.79 ± 2.7[2]
Huh7Liver Carcinoma2.82 ± 0.6[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a hetero-Diels-Alder reaction. This type of reaction involves the [4+2] cycloaddition of a diene and a dienophile. In the context of meroterpenoid biosynthesis in Psidium guajava, the proposed precursors are a sesquiterpenoid, β-caryophyllene, and an ortho-quinone methide derived from a phloroglucinol (B13840) derivative.

The biomimetic synthesis of related compounds, guajadial (B15128780) and psidial A, through a three-component coupling reaction of caryophyllene, benzaldehyde, and diformylphloroglucinol provides strong evidence for this proposed pathway.

Below is a conceptual workflow for the investigation and a diagram of the proposed biosynthetic pathway.

Workflow for Investigating Natural Products

G Workflow for Natural Product Investigation A Plant Material Collection (Psidium guajava) B Extraction (e.g., with Petroleum Ether) A->B C Chromatographic Separation (Column Chromatography, HPLC) B->C D Pure Compound Isolation (this compound) C->D E Structural Elucidation (NMR, MS, IR, UV) D->E F Biological Activity Screening (e.g., Cytotoxicity Assays) D->F G Biosynthetic Pathway Hypothesis E->G H Biomimetic Synthesis (Validation of Pathway) G->H

A conceptual workflow for the investigation of natural products like this compound.
Proposed Biosynthetic Pathway of this compound

G Proposed Biosynthesis of this compound cluster_precursors Precursors cluster_reaction Key Reaction cluster_product Product A Phloroglucinol Derivative C Formation of ortho-Quinone Methide A->C B β-Caryophyllene (Sesquiterpene) D Hetero-Diels-Alder Reaction [4+2] Cycloaddition B->D C->D E This compound D->E

A diagram illustrating the proposed hetero-Diels-Alder biosynthetic pathway for this compound.

Conclusion

This compound represents a promising cytotoxic meroterpenoid naturally occurring in Psidium guajava. This guide has outlined its natural source, a generalized protocol for its isolation, and the spectroscopic methods employed for its structural determination. The summarized biological activity data highlights its potential in anticancer research. The proposed biosynthetic pathway, supported by biomimetic synthesis studies of related compounds, provides a foundation for further enzymatic and genetic investigations into its formation. Future research should focus on elucidating the specific enzymes involved in its biosynthesis and exploring its mechanism of action to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Diepipsidial A is a naturally occurring meroterpenoid isolated from the leaves and fruits of the guava plant, Psidium guajava.[1][2] This compound belongs to a class of caryophyllene-derived meroterpenoids that have demonstrated significant cytotoxic activities against various cancer cell lines, making them promising candidates for further investigation in drug discovery.[1][3] While a specific total synthesis for this compound has not been detailed in the reviewed literature, its structural similarity to other guava meroterpenoids, such as guajadial (B15128780) and psidial A, allows for the proposal of a plausible biomimetic synthesis pathway. This document outlines a representative experimental protocol based on the successful synthesis of its analogs, which is believed to follow a biomimetic hetero-Diels-Alder reaction.

Proposed Biosynthetic Pathway and Synthetic Strategy:

The biosynthesis of caryophyllene-derived meroterpenoids in Psidium guajava is hypothesized to proceed through a key hetero-Diels-Alder reaction. This reaction involves the coupling of a sesquiterpene, specifically β-caryophyllene, with an ortho-quinone methide intermediate. The ortho-quinone methide is generated in situ from the condensation of a phloroglucinol (B13840) derivative and an aldehyde.

Our proposed synthetic strategy for this compound mimics this natural process. It involves a one-pot, three-component reaction between β-caryophyllene, 2,4,6-trihydroxyisophthalaldehyde (B107450) (a phloroglucinol derivative), and an appropriate aldehyde. The selection of the aldehyde component would be critical in achieving the specific substitution pattern of this compound.

Logical Relationship of Synthesis Components

G cluster_reactants Starting Materials cluster_intermediate Key Intermediate Formation cluster_reaction Core Reaction cluster_product Product Beta-caryophyllene Beta-caryophyllene Hetero_Diels_Alder Hetero-Diels-Alder Reaction Beta-caryophyllene->Hetero_Diels_Alder Phloroglucinol_derivative 2,4,6-Trihydroxy- isophthalaldehyde Ortho_quinone_methide ortho-Quinone Methide Phloroglucinol_derivative->Ortho_quinone_methide Condensation Aldehyde Aldehyde Aldehyde->Ortho_quinone_methide Ortho_quinone_methide->Hetero_Diels_Alder Product This compound (and isomers) Hetero_Diels_Alder->Product

Caption: Biomimetic synthesis pathway for this compound.

Experimental Protocols

General Biomimetic Synthesis of the Meroterpenoid Core Structure:

This protocol is a representative method adapted from the synthesis of structurally related compounds. Optimization of reactants and conditions would be necessary to selectively synthesize this compound.

Materials:

  • β-caryophyllene

  • 2,4,6-trihydroxyisophthalaldehyde

  • Substituted benzaldehyde (B42025) (the specific substitution pattern will determine the final product)

  • Piperidine (or other suitable base catalyst)

  • Methanol (B129727) (or other suitable solvent)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,4,6-trihydroxyisophthalaldehyde (1.0 eq) and the selected substituted benzaldehyde (1.0 eq).

  • Solvent and Reactant Addition: Add methanol as the solvent, followed by β-caryophyllene (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired meroterpenoid products. Isomers may be separated using this method.

  • Characterization: The structure and purity of the isolated compound(s) should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow

G A Combine Reactants: - 2,4,6-trihydroxyisophthalaldehyde - Substituted Benzaldehyde - β-caryophyllene B Add Solvent (Methanol) and Catalyst (Piperidine) A->B C Stir at Room Temperature (Inert Atmosphere) B->C D Monitor by TLC C->D D->C Incomplete E Concentrate under Reduced Pressure D->E Reaction Complete F Purify by Column Chromatography E->F G Characterize by NMR & HRMS F->G H Isolated this compound G->H

Caption: General workflow for the biomimetic synthesis.

Data Presentation

The following tables represent the types of quantitative data that would be collected and analyzed during the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields

EntryAldehyde SubstrateCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineMethanol24Data not available
2Substituent APyrrolidineEthanol48Data not available
3Substituent BDBUAcetonitrile12Data not available

Table 2: Spectroscopic Data for Product Characterization

TechniqueKey Signals/FragmentsExpected Values for Meroterpenoid Core
¹H NMROlefinic protonsδ 5.0-6.5 ppm
Aldehyde protonsδ 9.5-10.5 ppm
Aromatic protonsδ 6.0-7.5 ppm
¹³C NMRCarbonyl carbonsδ 190-205 ppm
Aromatic carbonsδ 100-160 ppm
Olefinic carbonsδ 110-150 ppm
HRMSMolecular Ion [M+H]⁺Calculated for C₃₀H₃₅O₅

Disclaimer: The experimental protocol provided is a general representation based on the synthesis of analogous compounds. The actual synthesis of this compound may require significant optimization of reaction conditions, and the specific aldehyde precursor required is not explicitly detailed in the available literature. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Extraction and Purification of Psidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psidial A is a meroterpenoid natural product isolated from the leaves of the common guava (Psidium guajava L.). This compound, along with its structural analogs such as guajadial, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial, antioxidant, and anticancer activities. These application notes provide a comprehensive overview of the laboratory protocols for the extraction and purification of Psidial A from P. guajava leaves. The methodologies described herein are compiled from various scientific sources and are intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Extraction and Purification Summary

The following tables summarize quantitative data related to the extraction and purification of bioactive compounds from P. guajava leaves. It is important to note that the yield of Psidial A will be a fraction of the total extract and will depend on the specific conditions of extraction and purification.

Table 1: Comparison of Extraction Methods for Bioactive Compounds from Psidium guajava Leaves

Extraction MethodSolvent SystemTemperature (°C)DurationTypical Total Extract Yield (% w/w)Reference
Maceration70% EthanolRoom Temperature3 daysNot Specified[1]
Soxhlet ExtractionMethanol (B129727)Boiling Point72 hoursNot Specified[2]
BoilingDistilled Water90-100 °C30 min - 4 hours~4% (for powder)[1][3][4]
Ultrasound-AssistedMethanol or Water30 °CNot Specified1.6 - 4.5%[2]

Table 2: Chromatographic Conditions for Purification of Meroterpenoids from Psidium guajava

Chromatographic TechniqueStationary PhaseMobile Phase / EluentDetectionReference
Column ChromatographySilica (B1680970) Gel (60-120 mesh)n-hexane, ethyl acetate (B1210297), chloroform (B151607), methanol gradientsTLC[5][6]
HPLCC18Methanol/Water or Acetonitrile (B52724)/Water gradientsDAD/ELSD[7]
HSCCCn-hexane–ethyl acetate–methanol–waterVarious ratiosUV[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of Psidial A from Psidium guajava leaves.

Protocol 1: Preparation of Plant Material
  • Collection and Authentication: Collect fresh, healthy leaves of Psidium guajava. Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove dirt and contaminants. Air-dry the leaves in a shaded, well-ventilated area or using a plant dryer at a temperature not exceeding 40°C until they become brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Protocol 2: Solvent Extraction of Psidial A

This protocol describes a general solvent extraction method that can be adapted for Psidial A.

  • Maceration:

    • Weigh 100 g of the dried guava leaf powder and place it in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol to the flask.[1]

    • Seal the flask and allow it to stand at room temperature for 3 days with occasional shaking.[1]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.

  • Hot Water Extraction (Alternative Method):

    • Weigh 100 g of dried guava leaf powder and add it to 1.5 L of distilled water.[4]

    • Boil the mixture for 4 hours.[4]

    • Allow the mixture to cool and then filter through cheesecloth followed by Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator or freeze-dryer to obtain the crude aqueous extract.

Protocol 3: Fractionation of the Crude Extract

This protocol describes the liquid-liquid partitioning of the crude extract to enrich the fraction containing Psidial A.

  • Suspend the dried crude extract (e.g., 10 g) in 200 mL of distilled water.

  • Transfer the suspension to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity, starting with n-hexane (3 x 200 mL), followed by chloroform (3 x 200 mL), and then ethyl acetate (3 x 200 mL).[9]

  • Collect each solvent fraction separately.

  • Concentrate each fraction using a rotary evaporator to obtain the n-hexane, chloroform, and ethyl acetate fractions. Psidial A, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

Protocol 4: Purification of Psidial A by Column Chromatography

This protocol outlines the purification of the enriched fraction using silica gel column chromatography.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).[5][6]

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).

  • TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to Psidial A (based on comparison with a standard, if available, or by subsequent spectroscopic analysis). Concentrate the pooled fractions to obtain purified Psidial A.

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For obtaining highly pure Psidial A, a final purification step using preparative HPLC may be necessary.

  • System: A preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

  • Injection: Dissolve the partially purified Psidial A from the column chromatography step in the mobile phase and inject it into the HPLC system.

  • Detection and Collection: Monitor the elution profile using a DAD or UV detector and collect the peak corresponding to Psidial A.

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.[10]

Mandatory Visualizations

experimental_workflow start Fresh Psidium guajava Leaves prep Preparation of Plant Material (Washing, Drying, Grinding) start->prep extraction Solvent Extraction (e.g., 80% Methanol Maceration) prep->extraction fractionation Liquid-Liquid Fractionation (n-hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chrom Silica Gel Column Chromatography (n-hexane:Ethyl Acetate Gradient) fractionation->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC (C18, Methanol:Water Gradient) column_chrom->hplc end Pure Psidial A hplc->end

Caption: Experimental workflow for the extraction and purification of Psidial A.

signaling_pathway psidial_a Psidial A / Guava Leaf Extract pi3k PI3K psidial_a->pi3k Inhibition akt Akt psidial_a->akt Inhibition bax Bax psidial_a->bax Activation (indirect) mapk p38 MAPK / Erk1/2 psidial_a->mapk Activation pi3k->akt Activation bcl2 Bcl-2 akt->bcl2 Activation apoptosis Apoptosis bcl2->apoptosis Inhibition bax->apoptosis Activation mapk->apoptosis Activation proliferation Cell Proliferation mapk->proliferation Inhibition

Caption: Postulated signaling pathways affected by guava leaf extract components.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Diepipsidial A is a novel natural product with potential therapeutic applications. The following application notes provide a comprehensive guide to the in vitro assays that can be employed to elucidate its biological activities. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, covering key areas of pharmacological interest including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects.

Cytotoxicity and Anti-cancer Activity

A primary step in assessing the therapeutic potential of a novel compound is to evaluate its cytotoxicity against various cell lines. This can identify potential anti-cancer activity and provide a therapeutic window for other biological effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.80.8 ± 0.1
A549 (Lung Cancer)25.7 ± 2.51.2 ± 0.2
MCF-7 (Breast Cancer)18.9 ± 2.11.0 ± 0.1
HEK293 (Normal Kidney)> 1005.4 ± 0.6
Apoptosis Assay by Flow Cytometry

To determine if cytotoxicity is mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay can be performed and analyzed by flow cytometry.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Visualization of Apoptosis Pathway:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Compound This compound Mito Mitochondrion Compound->Mito induces stress CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation Substrates Cellular Substrates Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

Experimental Protocol:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi), a negative control (broth only), and an inoculum control (broth with microorganisms).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram-positive)160.5N/A
E. coli (Gram-negative)648N/A
C. albicans (Fungus)32N/A1

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH Radical Scavenging Assay

Experimental Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The EC₅₀ value is determined from the dose-response curve.

Data Presentation:

CompoundEC₅₀ (µg/mL)
This compound45.3 ± 3.1
Ascorbic Acid (Control)8.9 ± 0.7

Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Inhibition Assay

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. L-NAME can be used as a positive control.

Data Presentation:

CompoundIC₅₀ for NO Inhibition (µM)
This compound22.5 ± 2.0
L-NAME (Control)18.2 ± 1.5

Visualization of Experimental Workflow:

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) cluster_antioxidant Antioxidant Assay (DPPH) cluster_antiinflammatory Anti-inflammatory Assay (NO) c1 Seed Cells c2 Treat with Compound c1->c2 c3 Incubate (48h) c2->c3 c4 Add MTT c3->c4 c5 Add DMSO c4->c5 c6 Read Absorbance c5->c6 a1 Prepare Inoculum a3 Inoculate Plates a1->a3 a2 Serial Dilution of Compound a2->a3 a4 Incubate (24-48h) a3->a4 a5 Determine MIC a4->a5 o1 Prepare Compound Solutions o2 Add DPPH Solution o1->o2 o3 Incubate (30 min) o2->o3 o4 Read Absorbance o3->o4 i1 Culture Macrophages i2 Pre-treat with Compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Griess Assay on Supernatant i3->i4 i5 Read Absorbance i4->i5

Caption: General experimental workflows for bioassays.

Application Note: Quantitative Analysis of 4,5-Diepipsidial A in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diepipsidial A is a novel depside-class secondary metabolite of significant interest due to its potential pharmacological activities. Early screening suggests possible involvement in anti-inflammatory signaling pathways, making it a promising candidate for further drug development. To facilitate pharmacokinetic, pharmacodynamic, and toxicological studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential.

This application note describes a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of this compound in terrestrial snail hepatopancreas tissue, a matrix relevant to its discovery and potential bioaccumulation. The described protocol provides the necessary detail for researchers and drug development professionals to replicate this method for their own studies.

Chemical Information

  • Compound Name: this compound

  • Chemical Class: Depside

  • Molecular Formula (Hypothetical): C₂₀H₂₂O₈

  • Molecular Weight (Hypothetical): 390.38 g/mol

  • Chemical Structure (Hypothetical): A polyphenolic compound composed of two monocyclic aromatic units linked by an ester bond.

Experimental Protocols

1. Standard and Sample Preparation

1.1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727). Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

1.2. Sample Preparation from Snail Hepatopancreas

  • Accurately weigh approximately 100 mg of frozen snail hepatopancreas tissue.

  • Add 500 µL of ice-cold methanol containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Homogenize the tissue using a bead beater for 2 cycles of 30 seconds.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • Instrument: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2.2. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 391.1 → Product ion 1 (m/z) 181.0 (Quantifier), Product ion 2 (m/z) 153.0 (Qualifier).

    • Internal Standard: To be determined based on the selected standard.

Data Presentation

Table 1: Calibration Curve Data for this compound Quantification

Concentration (ng/mL)Peak Area (Quantifier Ion)Calculated Concentration (ng/mL)Accuracy (%)
12,5480.9898.0
512,6705.05101.0
1025,11210.12101.2
50125,89049.9599.9
100250,550100.22100.2
5001,260,100501.50100.3
10002,515,300998.9099.9
Linearity (R²) 0.9995

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low QC154.25.5102.1
Mid QC753.14.898.7
High QC7502.53.9101.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working_std Working Standards (1-1000 ng/mL) stock->working_std tissue Weigh Hepatopancreas (100 mg) homogenize Homogenize with Methanol & Internal Standard tissue->homogenize centrifuge Centrifuge (14,000 x g, 15 min) homogenize->centrifuge filter Filter Supernatant (0.22 µm PTFE) centrifuge->filter inject Inject Sample (5 µL) filter->inject separation C18 Reversed-Phase Separation inject->separation detection ESI+ MRM Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates compound This compound compound->IKK Inhibits DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->genes Transcription IkB_NFkB->NFkB Releases NF-κB

Application Notes: "4,5-Diepipsidial A" as a Potential Lead Compound for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diepipsidial A is a novel heterocyclic compound identified as a potential lead candidate in the discovery of new therapeutic agents for type 2 diabetes mellitus. Its unique structural features suggest a potential inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[1] DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release, thereby regulating blood glucose levels.[2][3] By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to improved glycemic control.[2][3]

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors function by blocking the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[2] This leads to prolonged activity of these incretin hormones, resulting in several downstream effects that contribute to lower blood glucose levels.[4] The inhibition of DPP-4 enhances the body's natural ability to regulate blood sugar.[2] DPP-4 is a transmembrane glycoprotein (B1211001) that also exists in a soluble, circulating form.[5] It cleaves N-terminal dipeptides from various substrates, including incretin hormones.[6] The inhibition of this enzymatic activity is the primary mechanism for the therapeutic effects of DPP-4 inhibitors.[3][7]

The signaling pathway involves the release of GLP-1 and GIP from the gut in response to food intake.[2] These incretins then bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner.[3][8] GLP-1 also suppresses glucagon secretion from pancreatic α-cells.[3][4] DPP-4 rapidly degrades and inactivates GLP-1 and GIP.[3] By inhibiting DPP-4, "this compound" is hypothesized to increase the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and reducing glucagon levels, ultimately leading to improved glycemic control.[9]

Potential Applications in Drug Discovery

"this compound" represents a promising scaffold for the development of novel oral antihyperglycemic agents for the management of type 2 diabetes. Its potential as a DPP-4 inhibitor places it in a well-validated class of therapeutic agents with a favorable safety profile and low risk of hypoglycemia.[3][8] Further investigation and optimization of this lead compound could result in new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Beyond diabetes, DPP-4 is implicated in immune regulation and inflammation, suggesting that "this compound" could be explored for other therapeutic indications.[10][11]

Quantitative Data: Comparative Inhibitory Potency

The inhibitory potency of "this compound" against DPP-4 can be quantified by its half-maximal inhibitory concentration (IC50). For comparative purposes, the table below summarizes the reported IC50 values for several well-established DPP-4 inhibitors.

CompoundDPP-4 IC50 (nM)Notes
Sitagliptin19First-in-class DPP-4 inhibitor.[7]
Vildagliptin62Potent and selective DPP-4 inhibitor.[7]
Saxagliptin50Covalently binds to the DPP-4 active site.[7]
Alogliptin24Highly selective DPP-4 inhibitor.[7]
Linagliptin1Xanthine-based, potent DPP-4 inhibitor.[7]
Teneligliptin0.89Characterized by a unique chemical structure with five consecutive rings.[2]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of "this compound" against DPP-4 using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4, which releases the fluorescent AMC group.[9][10]

Materials and Reagents:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[9]

  • Fluorogenic Substrate: Gly-Pro-AMC

  • "this compound" stock solution (in DMSO)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • DMSO (as a vehicle control)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)[9]

  • Incubator at 37°C

Experimental Workflow:

G prep Prepare Reagents: - Dilute DPP-4 Enzyme - Prepare Serial Dilutions of  'this compound' - Prepare Substrate Solution plate Plate Setup (96-well): - Test Wells (Compound) - Positive Control (Sitagliptin) - Negative Control (DMSO) - Blank Wells (No Enzyme) prep->plate preinc Pre-incubation: Add DPP-4 enzyme to all wells (except blank). Incubate at 37°C for 10-30 minutes. plate->preinc reaction Initiate Reaction: Add Gly-Pro-AMC substrate solution to all wells. preinc->reaction inc Incubation: Incubate at 37°C for 30 minutes, protected from light. reaction->inc read Measure Fluorescence: Ex: 350-360 nm Em: 450-465 nm inc->read calc Data Analysis: - Calculate % Inhibition - Determine IC50 Value read->calc

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).

    • Create a serial dilution of the "this compound" stock solution in DMSO to obtain a range of concentrations for testing.

    • Dilute the recombinant human DPP-4 enzyme to the desired concentration in pre-warmed DPP-4 assay buffer.[9]

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.[12]

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add a small volume (e.g., 10 µL) of the diluted "this compound" solutions.[2]

    • Positive Control Wells: Add a small volume of a known DPP-4 inhibitor (e.g., Sitagliptin).[2]

    • Negative Control (100% Activity) Wells: Add the same volume of DMSO.[2]

    • Blank (No Enzyme) Wells: Add the same volume of DMSO.[2]

  • Pre-incubation:

    • Add the diluted DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.[2]

    • Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.[12]

  • Reaction Initiation and Incubation:

    • Add the Gly-Pro-AMC substrate solution to all wells.[2]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[2][12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2][9]

  • Data Analysis and IC50 Determination:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of "this compound" using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the "this compound" concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of DPP-4 activity.[2]

Cell-Based DPP-4 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of "this compound" on DPP-4 in a cellular context using a human intestinal Caco-2 cell line.[1]

Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • "this compound" stock solution (in DMSO)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • Fluorogenic Substrate: Gly-Pro-AMC

  • 96-well clear-bottom black microplate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader with fluorescence detection

Experimental Workflow:

G seed Seed Caco-2 cells in a 96-well plate and culture for 2-6 days. wash Wash cells with PBS. seed->wash treat Treat cells with serial dilutions of 'this compound' and controls. wash->treat inc1 Incubate at 37°C for 1 hour. treat->inc1 add_sub Add Gly-Pro-AMC substrate to each well. inc1->add_sub inc2 Incubate and monitor fluorescence kinetically or at a fixed endpoint. add_sub->inc2 analyze Analyze data and determine cellular IC50. inc2->analyze

Caption: Experimental workflow for the cell-based DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells in a 96-well clear-bottom black plate at an appropriate density.

    • Culture the cells for 2-6 days to allow for differentiation and expression of DPP-4.[1]

  • Cell Treatment:

    • Prepare serial dilutions of "this compound" and the positive control (Sitagliptin) in cell culture medium.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the compound dilutions and controls to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 1 hour.[1]

  • Substrate Addition and Measurement:

    • Add the Gly-Pro-AMC substrate solution to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the fluorescence kinetically over a period of 10-30 minutes or at a fixed endpoint.[1]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the kinetic read) or the endpoint fluorescence for each well.

    • Determine the percent inhibition for each concentration of "this compound" relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value using non-linear regression.

Signaling Pathway Visualization

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release GIP (active) GIP (active) Food Intake->GIP (active) stimulates release DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GIP (active)->DPP-4 substrate GIP (active)->Pancreatic Beta-cells stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) inactivates This compound This compound This compound->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production promotes

Caption: DPP-4 signaling pathway and the inhibitory action of "this compound".

References

Application Notes and Protocols: Elucidating the Mechanism of Action of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diepipsidial A is a novel natural product with a chemical structure suggestive of potential therapeutic activities. Preliminary screenings indicate that it may possess both cytotoxic effects against cancer cells and anti-inflammatory properties. These application notes provide a comprehensive suite of protocols to systematically investigate the mechanism of action (MoA) of this compound. The following sections detail experimental designs for assessing its impact on cell viability, apoptosis, cell cycle progression, and key inflammatory signaling pathways. The protocols are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound.

Section 1: Cytotoxicity and Cell Viability Assessment

A primary step in characterizing a new compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Table 1.1: Cytotoxicity of this compound (Hypothetical Data)
Cell LineCell TypeIC50 (µM) after 48h Treatment
A549Human Lung Carcinoma15.2 ± 1.8
MCF-7Human Breast Adenocarcinoma22.5 ± 2.5
HCT116Human Colon Carcinoma18.9 ± 2.1
BEAS-2BNormal Human Bronchial Epithelial> 100

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 1.1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Section 2: Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

Experimental Workflow for Apoptosis Studies

G start Treat Cells with This compound annexin Annexin V-FITC / PI Staining start->annexin western_prep Protein Lysate Preparation start->western_prep flow Flow Cytometry Analysis annexin->flow western Western Blot Analysis western_prep->western caspase Cleaved Caspase-3, -8, -9, PARP western->caspase bcl2 Bcl-2, Bax Expression western->bcl2 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway ligand Death Ligand receptor Death Receptor (DR4/DR5) ligand->receptor caspase8 Pro-caspase-8 -> Caspase-8 receptor->caspase8 caspase3 Pro-caspase-3 -> Caspase-3 caspase8->caspase3 stress This compound bax Bax stress->bax bcl2 Bcl-2 stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspase9 Pro-caspase-9 -> Caspase-9 cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 erk ERK tlr4->erk jnk JNK tlr4->jnk ikk IKK tlr4->ikk ap1 AP-1 p38->ap1 erk->ap1 jnk->ap1 pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) ap1->pro_inflammatory ikb IκBα ikk->ikb nfkB NF-κB (p65/p50) ikk->nfkB releases ikb->nfkB nfkB_nuc NF-κB (nucleus) nfkB->nfkB_nuc nfkB_nuc->pro_inflammatory compound This compound compound->p38 compound->erk compound->jnk compound->ikk

Application Notes and Protocols for Determining the Cytotoxicity of 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the cytotoxic potential of the novel compound, 4,5-Diepipsidial A. Cytotoxicity assessment is a critical step in the preclinical evaluation of any new chemical entity, providing essential information about its potential therapeutic window and off-target effects. The following protocols detail three robust and widely accepted cell-based assays to evaluate the effects of this compound on cell viability, membrane integrity, and apoptosis: the MTT, LDH, and Caspase-3/7 assays.

MTT Assay: Assessment of Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[5][6] This assay is a reliable method to quantify the dose-dependent effects of this compound on cell proliferation and viability.

Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4][5]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[7]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[7]

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).[7]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C.[6][7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6][7]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4][7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][4][6] A reference wavelength of 620 nm or higher can be used to subtract background absorbance.[1][5]

Data Presentation: MTT Assay

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.11.1800.07094.4
10.9500.06576.0
100.5500.05044.0
500.2000.03016.0
1000.1100.0208.8

Table 2: Calculated IC50 Value for this compound (MTT Assay)

Cell LineIncubation Time (hours)IC50 (µM)
HeLa488.5

LDH Assay: Assessment of Cell Membrane Integrity

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[11] The amount of formazan, measured colorimetrically, is proportional to the number of lysed cells.[10]

Experimental Protocol: LDH Assay

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LDH Assay Kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

      • Maximum LDH Release Control: Cells treated with lysis buffer to induce 100% cell death.

      • No-Cell Control: Medium only.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]

Data Presentation: LDH Assay

Table 3: Dose-Dependent Cytotoxicity of this compound (LDH Assay)

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1500.0200
0.10.1800.0253.5
10.3500.03023.5
100.8500.05582.4
501.1000.070111.8
1001.2000.080123.5
Maximum Release1.0200.060100

Table 4: Calculated EC50 Value for this compound (LDH Assay)

Cell LineIncubation Time (hours)EC50 (µM)
HeLa487.2

Caspase-3/7 Assay: Detection of Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[13][14] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[13] The intensity of the light produced is proportional to the amount of caspase-3/7 activity.

Experimental Protocol: Caspase-3/7 Assay

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (Promega, G8090 or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT protocol.

    • Include a vehicle control and a no-cell control.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[14]

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.

Data Presentation: Caspase-3/7 Assay

Table 5: Induction of Apoptosis by this compound (Caspase-3/7 Assay)

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,0001,2001.0
0.118,0001,5001.2
145,0003,5003.0
10120,0009,8008.0
5095,0008,1006.3
10070,0006,5004.7

Visualizations

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (96-well plate) B Incubation (24 hours) A->B C Prepare Serial Dilutions of This compound D Treat Cells with Compound (24, 48, or 72 hours) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Spectrophotometer Reading (Absorbance) E->H F->H I Luminometer Reading (Luminescence) G->I J Calculate IC50/EC50 Values H->J I->J

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Apoptotic Signaling Pathway A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Caspase-3/7 Substrate (DEVD) C->D E Cleavage of Cellular Substrates C->E G Luminescent Signal D->G F Apoptosis E->F

Caption: Simplified signaling pathway of apoptosis measured by the Caspase-3/7 assay.

References

Application Notes and Protocols for 4,5-Diepipsidial A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diepipsidial A is a meroterpenoid natural product isolated from the leaves and fruits of the guava plant, Psidium guajava.[1][2] This compound belongs to a class of structurally complex molecules that have garnered significant interest in drug discovery due to their diverse biological activities. Extensive research has demonstrated that this compound exhibits potent cytotoxic effects against a range of human cancer cell lines, including lung, liver, and prostate cancer.[3][4][5][6] Its mechanism of action, along with that of structurally related compounds, has been suggested to involve the inhibition of Topoisomerase I (Top1), a critical enzyme in DNA replication and repair.[4]

These characteristics make this compound an excellent candidate for use as a positive control in high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer agents. This document provides detailed protocols and application notes for utilizing this compound in both primary cell-based cytotoxicity screens and secondary mechanistic assays.

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data highlights its potent and selective anti-proliferative activity, making it a reliable reference compound in screening assays.

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma0.16 µM (160 nM)[3][4]
Huh7Hepatocellular Carcinoma2.82 µM[3][5]
DU145Prostate Carcinoma4.79 µM[3][6]

Proposed Signaling Pathway of Action

This compound and related meroterpenoids from Psidium guajava are thought to exert their cytotoxic effects through the inhibition of Topoisomerase I (Top1).[4] Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 by compounds like this compound stabilizes the Top1-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase_I_Inhibition_Pathway cluster_replication DNA Replication & Transcription cluster_inhibition Inhibition by this compound cluster_apoptosis Cellular Response DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Top1 binds to relieve torsional stress Relaxed_DNA Relaxed DNA Top1->Relaxed_DNA Creates single-strand break & religates Cleavage_Complex Stabilized Top1-DNA Cleavage Complex Top1->Cleavage_Complex Compound This compound Compound->Top1 Inhibits Top1 religation DNA_Damage DNA Double-Strand Breaks Cleavage_Complex->DNA_Damage Replication fork collision Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity via Topoisomerase I inhibition.

Experimental Protocols

Here we describe a representative workflow for a high-throughput screening campaign to identify novel anti-cancer compounds, using this compound as a positive control.

Primary Assay: High-Throughput Cell Viability Screening

This protocol outlines a cell-based assay to screen a compound library for cytotoxic effects against the A549 human lung carcinoma cell line.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium (ATCC® 30-2004™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 384-well clear-bottom, black-walled cell culture plates

  • Compound library, pre-diluted in DMSO

  • This compound (positive control)

  • DMSO (negative control)

  • Resazurin-based viability reagent (e.g., PrestoBlue™ or alamarBlue™)

  • Automated liquid handler

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

  • Cell Culture: Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a density of 2 x 10^4 cells/mL. Using an automated dispenser, seed 50 µL of the cell suspension (1,000 cells/well) into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock).

    • Add 50 nL of this compound (10 mM stock in DMSO) to positive control wells.

    • Add 50 nL of DMSO to negative control wells.

  • Incubation: Incubate the assay plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO controls.

    • Determine the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that reduce cell viability below a defined threshold (e.g., >50% inhibition).

Secondary Assay: Topoisomerase I DNA Relaxation Assay

This biochemical assay confirms whether hits from the primary screen directly inhibit Topoisomerase I activity.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

  • Agarose (B213101) gel (1%) and TAE buffer

  • DNA stain (e.g., SYBR™ Safe)

  • Gel imaging system

  • This compound (positive control)

Protocol:

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixture on ice:

    • Assay Buffer

    • 250 ng supercoiled plasmid DNA

    • Test compound at various concentrations (e.g., 0.1 to 100 µM)

    • This compound as a positive control

  • Enzyme Addition: Add 1 unit of human Topoisomerase I to each reaction. The final reaction volume should be 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in TAE buffer at 80V for 1-2 hours.

  • Visualization: Stain the gel with a DNA stain and visualize using a gel imaging system.

  • Analysis:

    • Negative Control (no enzyme): A single band of supercoiled DNA.

    • Vehicle Control (enzyme + DMSO): DNA will be mostly in the relaxed form (multiple topoisomers or a single relaxed band).

    • Inhibitor (e.g., this compound): The conversion of supercoiled to relaxed DNA will be inhibited, resulting in a prominent supercoiled DNA band. The degree of inhibition can be quantified by densitometry.

High-Throughput Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, from the primary high-throughput screen to the secondary confirmatory assay.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Validation cluster_further_studies Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) HTS_Assay Cell Viability HTS (A549 Cells, 384-well format) Compound_Library->HTS_Assay Data_Analysis Data Analysis (% Inhibition, Z'-factor) HTS_Assay->Data_Analysis Primary_Hits Primary Hits (e.g., ~500 compounds) Data_Analysis->Primary_Hits Dose_Response Dose-Response Curve (IC50 Determination) Primary_Hits->Dose_Response Secondary_Assay Topoisomerase I DNA Relaxation Assay Dose_Response->Secondary_Assay Potent Hits Validated_Hits Validated Hits (Confirmed Top1 Inhibitors) Secondary_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR

Caption: A representative workflow for a high-throughput screening cascade to identify novel Top1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: 4,5-Diepipsidial A Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Diepipsidial A. It covers essential aspects of stability and degradation studies, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial in the development of a drug substance like this compound.[1][2][3] These studies expose the compound to conditions more severe than accelerated stability testing to achieve several key objectives:

  • Identify potential degradants: This helps in understanding the degradation pathways and the molecular structure of the degradation products.[2][3]

  • Establish the intrinsic stability of the molecule.[2][3]

  • Develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5][6]

  • Inform formulation development: Understanding how the molecule degrades helps in developing a stable formulation.[1][3]

  • Determine appropriate storage conditions and shelf-life. [1][3]

Q2: What are the typical stress conditions used in forced degradation studies for a diterpene like this compound?

Based on ICH guidelines, the following conditions are typically employed:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60-80°C).[7]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) under similar temperature conditions as acid hydrolysis.[7]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[7]

  • Thermal Degradation: The compound is subjected to high temperatures (e.g., 40-80°C) in a dry heat oven.[7]

  • Photolytic Degradation: The compound is exposed to light sources as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stress agent (e.g., acid, base, or oxidizing agent).

    • Increase the temperature of the reaction.

    • Extend the duration of the stress testing.

    • Ensure proper solubility of this compound in the stress medium. Co-solvents may be necessary, but their stability under the stress conditions should be verified.[7]

Issue 2: The mass balance in my stability study is less than 95%.

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method. This could be due to a lack of a chromophore if using UV detection.

    • The degradation products are volatile and are being lost during the experiment.

    • The degradation products are adsorbing to the container surface.

  • Troubleshooting Steps:

    • Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in addition to UV to look for non-chromophoric degradants.

    • Analyze the headspace of the sample vial for volatile compounds using headspace gas chromatography (GC).

    • Rinse the container with a strong solvent to check for adsorbed compounds.

    • Consider the possibility of the formation of insoluble degradants.

Issue 3: I am observing poor peak shape for this compound or its degradants in my HPLC analysis.

  • Possible Cause:

    • Inappropriate mobile phase pH.

    • Secondary interactions with the stationary phase.

    • Column overload.

  • Troubleshooting Steps:

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Add a competing amine (e.g., triethylamine) to the mobile phase if basic compounds are showing tailing.

    • Reduce the injection volume or the concentration of the sample.

    • Try a different stationary phase with different selectivity.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)Major Degradation Products (RT)
Control 99.80.2100.0-
0.1 M HCl, 60°C, 24h 85.214.599.7DP1 (4.2 min), DP2 (5.8 min)
0.1 M NaOH, 60°C, 8h 90.19.799.8DP3 (7.1 min)
6% H₂O₂, RT, 24h 88.511.399.8DP4 (8.5 min), DP5 (9.2 min)
Dry Heat, 80°C, 48h 98.51.499.9Minor peaks
Photostability (ICH Q1B) 95.34.699.9DP6 (11.3 min)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at specified intervals.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at designated times.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Sample at various time points and prepare solutions for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (6% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Mass_Balance start Low Mass Balance (<95%) q1 Are non-chromophoric degradants suspected? start->q1 a1_yes Use LC-MS or CAD q1->a1_yes Yes q2 Are volatile degradants a possibility? q1->q2 No end Identify Missing Mass a1_yes->end a2_yes Analyze with Headspace GC q2->a2_yes Yes q3 Could degradants adsorb to container? q2->q3 No a2_yes->end a3_yes Rinse container with strong solvent q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low mass balance.

Hypothetical_Degradation_Pathway cluster_degradants Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., epoxidation, hydroxylation) parent->oxidation H₂O₂ isomerization Isomerization Product parent->isomerization Heat/Light

References

Technical Support Center: Refinement of Purification Techniques for High-Purity Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity diterpenoids, including compounds related to the psidial class of meroterpenoids. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying diterpenoids like 4,5-Diepipsidial A from a crude plant extract?

A1: The typical workflow involves a multi-step process beginning with extraction from the source material, followed by a series of chromatographic separations to isolate the compound of interest. A generalized workflow is as follows:

  • Extraction: The dried and powdered plant material is extracted with an organic solvent.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica (B1680970) gel, to further separate the compounds.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) is then used for the final purification of the target diterpenoid.

  • Crystallization: If possible, the purified compound is crystallized to achieve high purity.

G Crude Plant Material Crude Plant Material Solvent Extraction Solvent Extraction Crude Plant Material->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractionated Extract Fractionated Extract Solvent Partitioning->Fractionated Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Fractionated Extract->Silica Gel Column Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC High-Purity Diterpenoid High-Purity Diterpenoid Preparative HPLC->High-Purity Diterpenoid Characterization (NMR, MS) Characterization (NMR, MS) High-Purity Diterpenoid->Characterization (NMR, MS)

Q2: How do I choose the right solvents for extraction and chromatography?

A2: Solvent selection is critical and depends on the polarity of the target diterpenoid. A good starting point is to use a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane, for the initial extraction. For chromatography, a gradient of solvents with increasing polarity is typically used. For example, a hexane-ethyl acetate gradient is common for silica gel chromatography of terpenoids.

Q3: My target compound is not separating well on the silica gel column. What can I do?

A3: Poor separation on a silica gel column can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the solvent system: Try a different combination of solvents or a shallower gradient to improve resolution.

  • Check the column packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample loading: Do not overload the column. The amount of sample should be appropriate for the column size.

  • Consider a different stationary phase: If silica gel is not effective, you could try other stationary phases like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of crude extract Inefficient extraction solvent or method.Try a different solvent or a more exhaustive extraction method like Soxhlet extraction or ultrasound-assisted extraction.[1]
Target compound is present in multiple fractions after column chromatography Poor separation due to an inappropriate solvent system or overloaded column.Optimize the solvent gradient for better resolution. Reduce the amount of sample loaded onto the column.
Co-elution of impurities with the target compound during HPLC The mobile phase is not optimized for the separation of closely related compounds.Adjust the mobile phase composition or use a different type of HPLC column (e.g., a different stationary phase or a longer column).
The purified compound is not stable and degrades over time The compound may be sensitive to light, air, or temperature.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Difficulty in crystallizing the final product The presence of minor impurities or the compound's inherent properties.Try different crystallization solvents or solvent combinations. If direct crystallization is difficult, consider derivatization to form a more crystalline solid.

Experimental Protocols

General Protocol for Diterpenoid Purification

This protocol provides a general methodology for the isolation and purification of diterpenoids from plant material.

  • Extraction:

    • Air-dry and grind the plant material to a fine powder.

    • Extract the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Concentrate each fraction to dryness.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the desired fraction (e.g., the ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Combine the fractions containing the target compound and concentrate them.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Inject the sample onto a preparative HPLC column (e.g., a C18 column).

    • Elute with an isocratic or gradient mobile phase (e.g., a methanol-water mixture).

    • Collect the peak corresponding to the target compound.

    • Remove the solvent under reduced pressure to obtain the purified diterpenoid.

G cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Column Chromatography Fractionation->Column Chromatography Prep-HPLC Prep-HPLC Column Chromatography->Prep-HPLC Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Prep-HPLC->Purity Check (TLC, HPLC) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purity Check (TLC, HPLC)->Structure Elucidation (NMR, MS) High-Purity Compound High-Purity Compound Structure Elucidation (NMR, MS)->High-Purity Compound

References

Addressing analytical challenges in the detection of "4,5-Diepipsidial A"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 4,5-Diepipsidial A. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this meroterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

A1: this compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin. It has been isolated from the fruits and leaves of the guava plant (Psidium guajava).[1][2] It has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest in pharmacological research.[1][2]

Q2: What are the primary analytical techniques used for the detection and quantification of this compound?

A2: The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS).[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for the analysis of volatile derivatives or related compounds in guava extracts.[3] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Q3: Are there any known isomers of this compound that can interfere with its analysis?

A3: The name "this compound" suggests the presence of stereoisomers. It is highly probable that other diastereomers or epimers exist in natural extracts, which can co-elute or have similar fragmentation patterns in mass spectrometry, posing a significant analytical challenge. Therefore, chromatographic methods with high resolving power are essential for accurate quantification.

Q4: What are the expected challenges when analyzing this compound in a complex matrix like a plant extract?

A4: Analyzing this compound in plant extracts presents several challenges:

  • Matrix Effects: Co-extracted compounds can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Low Concentration: The compound may be present at low concentrations, requiring sensitive analytical methods and efficient extraction and enrichment procedures.

  • Isomeric Interference: As mentioned, the presence of isomers can complicate chromatographic separation and quantification.

  • Compound Stability: The stability of this compound during extraction and analysis should be considered to prevent degradation.

Troubleshooting Guides

Sample Preparation

Q: I am observing low recovery of this compound from my plant material. What can I do?

A: Low recovery can be due to several factors. Consider the following troubleshooting steps:

  • Extraction Solvent: Ensure you are using an appropriate solvent system. Meroterpenoids are often extracted with solvents of intermediate polarity. A gradient extraction starting with a nonpolar solvent and gradually increasing polarity might be beneficial.

  • Extraction Method: Sonication or pressurized liquid extraction (PLE) can be more efficient than simple maceration.

  • Sample Pre-treatment: Solid-Phase Extraction (SPE) can be used to clean up the sample and enrich for this compound, reducing matrix effects and improving recovery.

Experimental Protocol: Solid-Phase Extraction (SPE) for Enrichment of this compound

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of deionized water.

  • Loading: Load the crude plant extract (dissolved in a solvent compatible with the aqueous phase) onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove highly polar interferences.

  • Elution: Elute this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent suitable for your chromatographic system.

Chromatographic Separation

Q: I am having difficulty separating this compound from other co-eluting peaks. How can I improve my chromatographic resolution?

A: Improving chromatographic resolution is key for accurate analysis. Here are some suggestions:

  • Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but other chemistries like phenyl-hexyl or pentafluorophenyl (PFP) might offer different selectivity for meroterpenoids.

  • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can improve the separation of closely eluting compounds.

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterCondition 1 (Screening)Condition 2 (Optimized for Resolution)
Column C18, 2.1 x 100 mm, 2.6 µmPhenyl-Hexyl, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 10-90% B in 10 min30-70% B in 20 min
Flow Rate 0.4 mL/min0.2 mL/min
Column Temperature 30 °C40 °C
Injection Volume 5 µL2 µL
Mass Spectrometry Detection

Q: I am experiencing poor sensitivity for this compound in my LC-MS analysis. What are the possible causes and solutions?

A: Poor sensitivity in LC-MS can be attributed to several factors. Here's a troubleshooting guide:

  • Ionization Mode: Ensure you are using the optimal ionization mode (positive or negative). For meroterpenoids, both ESI+ and ESI- should be evaluated.

  • Source Parameters: Optimize the ion source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature.

  • Fragmentation: If using MS/MS for quantification (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM), optimize the collision energy to achieve the most intense and specific fragment ions.

  • Adduct Formation: this compound might form different adducts (e.g., [M+H]+, [M+Na]+). Identify the most stable and abundant adduct for quantification.

Table 2: Hypothetical Mass Spectrometry Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI) Positive
Capillary Voltage 3.5 kV
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Precursor Ion (m/z) [M+H]+ (Hypothetical: 475.2479)[1]
Fragment Ions (m/z) (Hypothetical) 219.1, 177.1
Collision Energy (Hypothetical) 25 eV, 35 eV

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analytical Detection plant_material Guava Leaves/Fruit extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe Crude Extract lcms LC-MS/MS Analysis spe->lcms Purified Extract data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General workflow for the extraction and analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation bcl2 Bcl-2 erk->bcl2 apoptosis Apoptosis bcl2->apoptosis compound This compound compound->mek Inhibition compound->bcl2 Inhibition

Caption: Hypothetical signaling pathway showing potential targets of this compound.

References

Technical Support Center: Enhancing the Biological Activity of 4,5-Diepipsidial A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of "4,5-Diepipsidial A" and similar complex natural products. The following sections offer strategies to enhance biological activity, troubleshoot common experimental hurdles, and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: We are seeing low to no biological activity with our initial this compound derivatives. What are the common initial steps to address this?

A1: Low initial activity is a common challenge in early-stage drug discovery.[1][2] Consider the following:

  • Re-evaluate the Biological Target: Confirm that the chosen biological target is relevant to the disease model and that the assay conditions are optimal.[1]

  • Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of analogs with systematic modifications to key functional groups on the this compound scaffold. This can help identify pharmacophores essential for activity.

  • Solubility and Stability: Poor aqueous solubility and compound instability can lead to artificially low activity readings.[1] Assess the physicochemical properties of your derivatives and consider formulation strategies or structural modifications to improve them.

  • Cell Permeability: If using cell-based assays, the compound may not be reaching its intracellular target. Evaluate cell permeability and consider modifications to enhance uptake.

Q2: How can we systematically approach the structural modification of this compound to improve its potency?

A2: A systematic approach to SAR is crucial. Focus on modifying one part of the molecule at a time to understand its contribution to activity.[3][4][5]

  • Peripheral Substitutions: Explore the effects of adding or modifying substituents on the core ring structure. For example, introducing halogen atoms or small alkyl groups can influence binding affinity and metabolic stability.[3]

  • Functional Group Interconversion: Convert existing functional groups (e.g., esters to amides, ketones to alcohols) to probe the importance of hydrogen bond donors and acceptors.

  • Scaffold Hopping: If SAR studies suggest a particular pharmacophore is critical, consider replacing the core this compound scaffold with other structurally distinct backbones while retaining the key interacting moieties.

Q3: Our most potent derivative suffers from poor bioavailability. What strategies can we employ to improve this?

A3: Improving bioavailability often involves optimizing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Prodrug Approach: Convert a key functional group into a labile moiety that is cleaved in vivo to release the active parent drug.

  • Formulation Strategies: Techniques like nanoencapsulation can improve the solubility and absorption of poorly bioavailable compounds.[6]

  • Reduce Metabolic Lability: Identify metabolically "hot" spots on the molecule and make modifications to block or slow down metabolic degradation.

Troubleshooting Guides

Low Potency or Inconsistent Activity in Bioassays
Problem Possible Cause Recommended Action
High IC50/EC50 values Poor compound solubility in assay buffer.- Increase the concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of the assay.- Utilize solubilizing agents or formulate the compound in a suitable delivery vehicle.
Compound instability under assay conditions (e.g., pH, temperature).[1]- Assess compound stability under assay conditions using techniques like HPLC.- Modify the assay protocol to minimize exposure to harsh conditions (e.g., shorter incubation times).
Non-specific binding to assay components (e.g., plates, proteins).- Include a detergent (e.g., Tween-20) in the assay buffer.- Use low-binding microplates.
High variability between replicate wells Inaccurate pipetting or compound precipitation.- Visually inspect wells for precipitation.- Ensure thorough mixing of all reagents.
Cell-based assay variability.- Standardize cell seeding density and growth conditions.- Regularly test for mycoplasma contamination.
Challenges in Chemical Synthesis and Derivatization
Problem Possible Cause Recommended Action
Low reaction yields for derivatization Steric hindrance at the reaction site.- Use less bulky protecting groups or reagents.- Optimize reaction conditions (e.g., temperature, catalyst).
Poor reactivity of the starting material.- Employ more reactive reagents or activating agents.
Difficulty in purification of derivatives Similar polarity of starting material and product.- Utilize alternative chromatographic techniques (e.g., reverse-phase, ion-exchange).- Consider derivatization to alter polarity for easier separation.

Quantitative Data Summary

The following table represents hypothetical data from a preliminary SAR study on this compound derivatives targeting Dipeptidyl Peptidase IV (DPP-4), a common drug target.[7][8] This illustrates how systematic modifications can impact biological activity.

Compound Modification at R1 Modification at R2 DPP-4 Inhibition (IC50, µM) [3]
This compound -H-OH> 100
Derivative 1 -F-OH52.3
Derivative 2 -Cl-OH25.1
Derivative 3 -CH3-OH78.9
Derivative 4 -Cl-OCH345.6
Derivative 5 -Cl-NH28.7

This data is illustrative and intended to demonstrate the principles of SAR.

Experimental Protocols

Protocol: In Vitro DPP-4 Inhibitor Screening Assay

This protocol is adapted for screening derivatives of this compound for their ability to inhibit DPP-4 activity.[9][10]

1. Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.5) containing BSA and NaCl

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)[11]

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In the 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 48 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at time zero.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the final fluorescence at 30 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts relevant to the biological evaluation of this compound derivatives.

G cluster_0 General Strategy for Enhancing Biological Activity A Initial Hit Compound (e.g., this compound) B Synthesize Derivatives (SAR Studies) A->B C In Vitro Bioassays (e.g., Enzyme Inhibition, Cell Viability) B->C C->B Low Potency D Identify Lead Compound C->D Potent & Selective E Optimize ADME Properties (Solubility, Stability, Bioavailability) D->E E->B Poor Properties F In Vivo Testing E->F

Caption: A workflow for optimizing natural product derivatives.

G cluster_1 PI(4,5)P2 Signaling Pathway: A Potential Target Receptor GPCR PLC Phospholipase C (PLC) Receptor->PLC PIP2 PI(4,5)P2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Target Derivative Target? (e.g., PLC Modulation) Target->PLC

Caption: The PI(4,5)P2 signaling cascade, a potential target pathway.[12][13][14][15][16]

G cluster_2 Troubleshooting Workflow for Low Bioactivity Start Low Activity Observed CheckSolubility Assess Solubility and Stability Start->CheckSolubility ImproveSolubility Reformulate or Modify Structure CheckSolubility->ImproveSolubility Poor CheckAssay Validate Assay Conditions CheckSolubility->CheckAssay Good ImproveSolubility->CheckSolubility OptimizeAssay Optimize pH, Temp, Incubation Time CheckAssay->OptimizeAssay Suboptimal CheckPermeability Evaluate Cell Permeability CheckAssay->CheckPermeability Optimal OptimizeAssay->CheckAssay EnhanceUptake Modify Structure for Better Uptake CheckPermeability->EnhanceUptake Low RevisitSAR Re-evaluate SAR CheckPermeability->RevisitSAR Good EnhanceUptake->CheckPermeability

Caption: A decision tree for troubleshooting low biological activity.

References

Technical Support Center: Overcoming Resistance to Psidial A and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to compounds structurally similar to Psidial A, such as the putative "4,5-Diepipsidial A". The information is based on current knowledge of resistance mechanisms to sesquiterpenoids and other natural product-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Psidial A and similar compounds?

Psidial A is a meroterpenoid, a class of natural products with a mixed biosynthetic origin. While the exact mechanism of "this compound" is uncharacterized, related compounds from Psidium guajava (guava) have demonstrated antiproliferative and antibacterial activities.[1][2] Some studies suggest that compounds like Psidial A may act as phytoestrogens, potentially with a mechanism similar to tamoxifen, which involves estrogen receptor modulation.[3] Additionally, aqueous extracts of guava leaves, containing such compounds, have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways like Akt, p38, and Erk1/2, and by altering the Bcl-2/Bax ratio.[4]

Q2: My cells/microbes are showing reduced sensitivity to my Psidial A-like compound. What are the likely resistance mechanisms?

Resistance to natural product-derived compounds, including sesquiterpenoids, is a multifaceted issue.[5] The primary mechanisms can be broadly categorized as:

  • Target Modification: Alterations in the molecular target of the compound can prevent effective binding.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[6][7]

  • Altered Cellular Signaling: Cancer cells can develop resistance by rewiring key signaling pathways to promote survival and evade drug-induced apoptosis. Commonly affected pathways include PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3.[5]

  • Enhanced DNA Damage Repair: For compounds that induce DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[8]

  • Induction of Pro-survival Autophagy: While autophagy can sometimes lead to cell death, it can also act as a survival mechanism for cancer cells under stress from chemotherapy.[7]

Q3: How can I confirm if my resistant cell line is overexpressing efflux pumps?

You can assess efflux pump activity using several methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding ABC transporters (e.g., ABCB1 for P-gp).

  • Western Blotting: To quantify the protein levels of specific ABC transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of efflux pumps, such as rhodamine 123 or calcein-AM. Increased efflux in resistant cells will result in lower intracellular fluorescence, which can be reversed by known efflux pump inhibitors like verapamil (B1683045).

Troubleshooting Guides

Issue 1: Decreased Potency of the Compound in Cancer Cell Lines
Possible Cause Troubleshooting Steps
Increased Drug Efflux 1. Co-administer with an efflux pump inhibitor: Use a known inhibitor like verapamil or a third-generation modulator like tariquidar (B1662512) in your cytotoxicity assays. A significant decrease in the IC50 value in the presence of the inhibitor suggests efflux pump involvement. 2. Quantify ABC transporter expression: Perform qPCR or Western blot for key transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[8]
Altered Signaling Pathways 1. Profile key signaling pathways: Use Western blotting to assess the phosphorylation status and total protein levels of key components of the PI3K/Akt, MAPK/ERK, and NF-κB pathways in both sensitive and resistant cells.[4][5] 2. Use specific pathway inhibitors: Combine your compound with known inhibitors of the identified activated pathways (e.g., LY294002 for PI3K) to see if sensitivity is restored.
Upregulation of Anti-Apoptotic Proteins 1. Assess apoptosis markers: Measure the levels of Bcl-2 family proteins (Bcl-2, Bax, Bak) and caspases (e.g., cleaved caspase-3) using Western blotting or specific activity assays.[4] 2. Co-treatment with apoptosis sensitizers: Combine your compound with agents that promote apoptosis, such as BH3 mimetics (e.g., ABT-737).
Issue 2: Reduced Antimicrobial Activity
Possible Cause Troubleshooting Steps
Biofilm Formation 1. Crystal Violet Staining: Quantify biofilm formation in your resistant strains. 2. Microscopy: Visualize biofilm structure using techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM). 3. Test against planktonic and biofilm states: Determine the Minimum Inhibitory Concentration (MIC) for planktonic cells and the Minimum Biofilm Eradication Concentration (MBEC) for biofilms to assess the difference in susceptibility.
Alteration of Cell Wall/Membrane 1. Lipid profile analysis: Analyze the lipid composition of the bacterial membrane using techniques like gas chromatography-mass spectrometry (GC-MS). 2. Surface charge measurement: Determine the zeta potential to assess changes in the bacterial surface charge.
Efflux Pump Overexpression 1. Use an efflux pump inhibitor: Perform MIC determination in the presence and absence of a broad-spectrum efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or a specific inhibitor for the suspected pump family. A significant decrease in MIC indicates efflux pump activity.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values to illustrate how data on compound efficacy and resistance can be presented. Actual values for "this compound" would need to be determined experimentally.

Cell LineCompoundIC50 (µM) - AloneIC50 (µM) - with Verapamil (10 µM)Resistance Factor
Sensitive Cancer Cell LineThis compound5.24.81.0
Resistant Cancer Cell LineThis compound48.58.39.3
Sensitive Bacterial StrainThis compound12.5 (MIC)12.5 (MIC)1.0
Resistant Bacterial StrainThis compound100 (MIC)25 (MIC)8.0

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with "this compound" for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Prepare a serial dilution of "this compound" in a 96-well microtiter plate using appropriate broth media.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Efflux_Pump ABC Transporter (e.g., P-gp) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IκB IκB IKK->IκB Phosphorylates & Inhibits NF_kappaB NF-κB IκB->NF_kappaB NF_kappaB->Efflux_Pump Upregulates Transcription Anti_Apoptosis Anti-Apoptosis NF_kappaB->Anti_Apoptosis Drug Psidial A-like Compound Drug->Receptor Inhibits Drug->Efflux_Pump Pumped Out

Caption: Key signaling pathways involved in drug resistance.

Experimental_Workflow_Resistance_Characterization cluster_setup Experimental Setup cluster_assays Resistance Mechanism Assays cluster_analysis Data Analysis and Interpretation Start Resistant Phenotype Observed Sensitive_Cells Sensitive Cell Line Start->Sensitive_Cells Resistant_Cells Resistant Cell Line Start->Resistant_Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) Sensitive_Cells->Cytotoxicity Resistant_Cells->Cytotoxicity Efflux_Assay Efflux Pump Assay (e.g., Rhodamine 123) Resistant_Cells->Efflux_Assay Western_Blot Western Blot (Signaling & Apoptosis Proteins) Resistant_Cells->Western_Blot qPCR qPCR (Efflux Pump Genes) Resistant_Cells->qPCR IC50_Shift Compare IC50 Values Cytotoxicity->IC50_Shift Protein_Expression Analyze Protein Expression/Phosphorylation Western_Blot->Protein_Expression Gene_Expression Analyze Gene Expression qPCR->Gene_Expression Conclusion Identify Dominant Resistance Mechanism IC50_Shift->Conclusion Protein_Expression->Conclusion Gene_Expression->Conclusion

Caption: Workflow for characterizing resistance mechanisms.

Overcoming_Resistance_Strategies cluster_strategies Intervention Strategies Resistance_Mechanism Identified Resistance Mechanism Efflux_Inhibitor Co-administer Efflux Pump Inhibitor Resistance_Mechanism->Efflux_Inhibitor if Efflux Pump Overexpression Signaling_Inhibitor Co-administer Signaling Pathway Inhibitor Resistance_Mechanism->Signaling_Inhibitor if Signaling Pathway Alteration Apoptosis_Sensitizer Co-administer Apoptosis Sensitizer Resistance_Mechanism->Apoptosis_Sensitizer if Anti-Apoptotic Protein Upregulation Drug_Modification Chemical Modification of Compound Resistance_Mechanism->Drug_Modification General Approach Outcome Restoration of Sensitivity Efflux_Inhibitor->Outcome Signaling_Inhibitor->Outcome Apoptosis_Sensitizer->Outcome Drug_Modification->Outcome

References

Technical Support Center: Enhancing the Selectivity of 4,5-Diepipsidial A for Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the natural product "4,5-Diepipsidial A" as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of its selectivity.

Assumed Biological Target and Signaling Pathway

For the purposes of this guide, we will operate under the hypothesis that This compound has been identified as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

DPP-4 Signaling Pathway

DPP4_Pathway Ingestion Food Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells stimulates GLP1 Active GLP-1 L_Cells->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Compound This compound Compound->DPP4 inhibits Selectivity_Improvement Start Initial Hit: This compound SAR Structure-Activity Relationship (SAR) and Structure-Based Design Start->SAR Synthesis Synthesize Analogs SAR->Synthesis Biochem_Screen Biochemical Selectivity Screening (IC50 Panel) Synthesis->Biochem_Screen Good_Selectivity Improved Selectivity? Biochem_Screen->Good_Selectivity Good_Selectivity->SAR No Cell_Assay Cell-Based Target Engagement and Selectivity Assays (e.g., CETSA) Good_Selectivity->Cell_Assay Yes ADME_Tox Assess ADME/Tox Properties Cell_Assay->ADME_Tox Lead_Op Lead Optimization ADME_Tox->Lead_Op

Validation & Comparative

A Comparative Analysis of the Biological Activities of Psidial A and Its Epimer, 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the natural product psidial A and its stereoisomer, 4,5-diepipsidial A. Both compounds are meroterpenoids isolated from the leaves of the guava plant, Psidium guajava. While the user's query referred to a synthetic "this compound," current scientific literature identifies it as a naturally occurring epimer of psidial A. This document summarizes the available biological data for psidial A and related isomers, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

While the total synthesis of psidial A has been achieved, specific biological data for this compound is not extensively available in the current body of research, precluding a direct quantitative comparison at this time. This guide therefore focuses on the confirmed biological activities of psidial A and other closely related, biologically active isomers isolated from P. guajava.

Quantitative Data on Biological Activity

The primary biological activity reported for psidial A and its isomers is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. The following table summarizes the available inhibitory data for psidial A and its related compounds against PTP1B.

CompoundTargetAssay TypeMetricValueReference
Psidial APTP1BEnzyme Inhibition% Inhibition1.7% at 10 µM[1]
Psidial BPTP1BEnzyme Inhibition% Inhibition61.7% at 10 µM[1]
Psidial CPTP1BEnzyme Inhibition% Inhibition38.8% at 10 µM[1]

In addition to PTP1B inhibition, meroterpenoids from Psidium guajava have been noted for their anti-inflammatory and antiproliferative activities. However, specific quantitative data (e.g., IC50 values) for psidial A and this compound in these assays are not detailed in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays relevant to the evaluation of psidial A and its analogs.

1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against the PTP1B enzyme.

  • Objective: To determine the extent to which a test compound inhibits the enzymatic activity of PTP1B.

  • Principle: The assay measures the dephosphorylation of a substrate, typically p-nitrophenyl phosphate (B84403) (pNPP), by PTP1B. The product, p-nitrophenol, can be quantified spectrophotometrically.

  • Materials:

    • Recombinant human PTP1B enzyme

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Assay buffer (e.g., 50 mM citrate, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 6.0)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

    • Add the test compound solution to the wells containing the enzyme and buffer. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent vehicle).

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance of the resulting solution at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100 The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. MTT Cytotoxicity Assay

This protocol describes a widely used colorimetric assay to assess the effect of a compound on cell viability.

  • Objective: To determine the cytotoxicity of a test compound on a specific cell line.

  • Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., HepG2, HeLa)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. While the direct effect of psidial A on this pathway is not yet fully elucidated, it represents a probable mechanism of action for its anti-inflammatory effects.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activation I-kappaB I-kappaB IKK->I-kappaB Phosphorylation I-kappaB_P P-I-kappaB I-kappaB->I-kappaB_P NF-kappaB NF-kappaB NF-kappaB->I-kappaB Inhibition NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n Translocation Proteasome Proteasome I-kappaB_P->Proteasome Ubiquitination & Degradation DNA DNA NF-kappaB_n->DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

General Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for screening natural products for biological activity.

Experimental_Workflow Start Start: Natural Product Isolation Compound_Isolation Isolation of Psidial A and This compound Start->Compound_Isolation Primary_Screening Primary Screening (e.g., PTP1B Inhibition Assay) Compound_Isolation->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Active Hit Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cytotoxicity_Assay->Mechanism_of_Action Non-toxic Lead Lead_Optimization Lead Optimization (Synthetic Analogs) Mechanism_of_Action->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

Caption: A general experimental workflow for natural product screening.

References

A Comparative Analysis of Diterpenoids: Teucrin A, Paclitaxel, and Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of natural products, diterpenoids stand out for their structural diversity and significant pharmacological activities. This guide provides a comparative overview of three distinct diterpenoids: Teucrin A, a representative of the clerodane class; Paclitaxel, a renowned taxane (B156437) with potent anticancer properties; and Forskolin (B1673556), a labdane (B1241275) diterpenoid known for its unique biochemical activity. This analysis is tailored for researchers, scientists, and drug development professionals, offering a juxtaposition of their biological effects, mechanisms of action, and the experimental methodologies used to elucidate their functions.

Note on "4,5-Diepipsidial A": Initial searches for "this compound" did not yield a known compound, suggesting a potential misspelling or a novel, uncharacterized molecule. Based on the name, it is hypothesized that a diepoxy-clerodane diterpenoid was intended. Consequently, Teucrin A, a well-documented diepoxy-clerodane, has been selected as a representative for this comparative study.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data for Teucrin A, Paclitaxel, and Forskolin, providing a clear comparison of their potency in various biological assays.

Table 1: Cytotoxicity of Diterpenoids against Cancer Cell Lines

DiterpenoidCell LineAssay TypeIC50 ValueCitation
Teucrin A (from Teucrium extracts) SW-480 (Colon Cancer)MTT Assay4.453 µg/mL (Chloroform extract of T. persicum)[1]
HEK-293 (Normal Kidney)MTT Assay1.65 µg/mL (Chloroform extract of T. persicum)[1]
HCT-116 (Colon Cancer)MTT AssayIC50 values vary by Teucrium species extract[2]
Paclitaxel Various Human Tumor LinesClonogenic Assay2.5 - 7.5 nM (24h exposure)[2]
SK-BR-3 (Breast Cancer)MTS Assay~3 nM (72h exposure)[1]
MDA-MB-231 (Breast Cancer)MTS Assay~5 nM (72h exposure)[1]
T-47D (Breast Cancer)MTS Assay~1577.2 nM (24h exposure)[3]
Non-Small Cell Lung CancerTetrazolium-based AssayMedian IC50: 0.027 µM (120h exposure)[4]
Forskolin --Data not available for cytotoxicity-

Table 2: Biochemical and Pharmacological Activities

DiterpenoidTarget/ActivityAssay TypeEC50/IC50 ValueCitation
Teucrin A (from Teucrium extracts) Anti-inflammatoryCarrageenan-induced paw edema in vivoSignificant inhibition at 300 mg/kg (extract)[5]
Cyclooxygenase/Lipoxygenase InhibitionIn vivo models suggest dual inhibitionNot determined for pure compound[5]
Paclitaxel Microtubule StabilizationFluorescent-based biochemical assayPotent stabilization observed[6]
Forskolin Adenylyl Cyclase ActivationRat brain adenylate cyclase assayEC50: 4-10 µM[7][8]
cAMP Increase in S49 cellsIntact cell assayEC50: 5 µM[9]
Potentiation of Isoproterenol ResponseC6-2B cell assayEC50: 22 nM[10]

Mechanisms of Action and Signaling Pathways

Teucrin A: Anti-inflammatory Action

Teucrin A, a major constituent of plants from the Teucrium genus, is associated with anti-inflammatory properties. While the precise mechanism of pure Teucrin A is not fully elucidated, studies on Teucrium extracts suggest a dual inhibitory action on the arachidonic acid cascade. This involves the potential inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation and pain. By blocking these pathways, the production of prostaglandins (B1171923) and leukotrienes is reduced, leading to an anti-inflammatory effect. However, it is important to note that Teucrin A has also been associated with hepatotoxicity.[5][11][12]

TeucrinA_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Teucrin_A Teucrin A Teucrin_A->COX Teucrin_A->LOX

Potential Anti-inflammatory Mechanism of Teucrin A.
Paclitaxel: Mitotic Arrest through Microtubule Stabilization

Paclitaxel is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects by disrupting microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[13][14] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle apparatus. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[15]

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Subunit Paclitaxel->Tubulin Microtubules Microtubules Paclitaxel->Microtubules Inhibits Depolymerization Tubulin->Microtubules Polymerization Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Spindle Mitotic Spindle Disruption Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel's Mechanism of Action.
Forskolin: Activation of the cAMP Signaling Pathway

Forskolin is a widely used tool in cell biology research due to its ability to directly activate adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP) from ATP. By increasing intracellular cAMP levels, forskolin activates protein kinase A (PKA) and other cAMP-dependent signaling pathways. This leads to a wide range of cellular responses, depending on the cell type, including regulation of gene transcription, ion channel function, and various metabolic processes.

Forskolin_Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Responses PKA->Cellular_Response Phosphorylation of target proteins

Forskolin's Role in the cAMP Signaling Pathway.

Experimental Protocols

Cytotoxicity Assays (MTT/MTS)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of diterpenoid Incubate_24h->Add_Compound Incubate_Drug Incubate for 24-72 hours Add_Compound->Incubate_Drug Add_Reagent Add MTT or MTS reagent Incubate_Drug->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance (spectrophotometer) Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

General Workflow for Cytotoxicity Assays.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The diterpenoid of interest is added to the wells at a range of concentrations. A vehicle control is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Color Development: Viable cells metabolize the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX enzymes.

Methodology:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Teucrin A) or a known inhibitor (control).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.

  • Product Detection: The production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids is measured. This can be done using various methods, such as ELISA, radioimmunoassay (RIA), or LC-MS.[13]

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.

Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization and stabilization of microtubules.[6]

Methodology:

  • Tubulin Preparation: Purified tubulin protein is prepared in a polymerization buffer.

  • Compound Addition: The test compound (e.g., Paclitaxel) is added to the tubulin solution.

  • Polymerization Induction: Polymerization is induced by raising the temperature (e.g., to 37°C) and adding GTP.

  • Monitoring Polymerization: The extent of microtubule polymerization is monitored over time. This can be achieved by measuring the increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules.

  • Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control without the compound.

Adenylyl Cyclase Activation Assay

This protocol outlines a method to measure the activation of adenylyl cyclase by a compound.[9]

Methodology:

  • Membrane Preparation: Cell membranes containing adenylyl cyclase are isolated from a suitable source (e.g., rat brain).

  • Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate), Mg2+ (a cofactor), and various concentrations of the test compound (e.g., Forskolin).

  • cAMP Production: The reaction is allowed to proceed for a specific time, during which adenylyl cyclase converts ATP to cAMP.

  • Reaction Termination: The reaction is stopped, typically by adding a solution like trichloroacetic acid.

  • cAMP Quantification: The amount of cAMP produced is quantified using a competitive binding assay, such as an enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • EC50 Calculation: The concentration of the compound that produces 50% of the maximal activation (EC50) is determined from the dose-response curve.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,5-Diepipsidial A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prevalent analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 4,5-Diepipsidial A. The cross-validation of these analytical methods is essential to ensure data reliability, consistency, and accuracy, particularly in regulated environments and when transferring methods between laboratories or employing different techniques within a study.

The information presented herein is a representative model based on established principles of bioanalytical method validation.

Comparative Performance Data

The selection between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the research, such as desired sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalysis at trace levels. In contrast, HPLC-UV provides a robust and cost-effective solution for applications where high sensitivity is not a primary concern.

Below is a summary of typical performance characteristics for each method.

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 1 - 2000.05 - 50
Accuracy (% Recovery) 98.2% - 101.0%[1]99.1% - 100.8%
Precision - Intra-day (% RSD) < 2.0%< 1.5%
Precision - Inter-day (% RSD) < 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.01
Limit of Quantification (LOQ) (µg/mL) 1.00.05
Specificity ModerateHigh
Typical Run Time (minutes) 155

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.

  • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-10 min, 30-70% B; 10-12 min, 70-90% B; 12-15 min, hold at 30% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound in methanol.

    • Create calibration standards through serial dilution of the stock solution with the mobile phase.

    • For biological samples, perform protein precipitation with acetonitrile followed by centrifugation.

    • Evaporate the supernatant and reconstitute the residue in the mobile phase for injection.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-3 min, 20-80% B; 3-4 min, 80-95% B; 4-5 min, hold at 20% B.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined and optimized.

  • Injection Volume : 2 µL.

  • Sample Preparation : Similar to the HPLC-UV method, but samples may require further dilution to be within the linear range of the LC-MS/MS system. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects.

Cross-Validation Workflow

Cross-validation is a formal process to compare the results from two different analytical methods or laboratories to ensure that the data is comparable.[2] This is crucial when, for example, transitioning from an HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical sample analysis.

Cross_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion define_methods Define Method A (e.g., HPLC-UV) & Method B (e.g., LC-MS/MS) prep_samples Prepare a Set of Quality Control (QC) and Incurred Samples define_methods->prep_samples analyze_a Analyze Samples with Method A prep_samples->analyze_a analyze_b Analyze Samples with Method B prep_samples->analyze_b compare_data Compare Quantitative Results from Both Methods analyze_a->compare_data analyze_b->compare_data stat_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, % Difference) compare_data->stat_analysis accept_criteria Assess if Results Meet Pre-defined Acceptance Criteria stat_analysis->accept_criteria conclusion Methods are Cross-Validated accept_criteria->conclusion Yes investigate Investigate Discrepancies accept_criteria->investigate No investigate->define_methods

Caption: Workflow for the cross-validation of two analytical methods.

A thorough cross-validation as outlined above is fundamental for ensuring data integrity and consistency when multiple analytical methods are utilized in the lifecycle of a drug development program.

References

A Comparative Guide to the Reproducibility of 4,5-Diepipsidial A: Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of 4,5-Diepipsidial A, a meroterpenoid natural product isolated from the fruits of Psidium guajava (guava). Its significant cytotoxic effects against various cancer cell lines have positioned it as a compound of interest in oncological research. This document aims to offer an objective comparison with structurally related meroterpenoids, supported by experimental data, to assess the reproducibility of its reported synthesis and bioactivity.

I. Synthesis and Isolation: A Comparative Overview

While a total chemical synthesis of this compound has not been extensively reported, its isolation from natural sources provides a reproducible method for obtaining the compound for research purposes. The primary source for this compound and its analogs is the fruit of Psidium guajava. A biomimetic synthesis approach has been successfully employed for related compounds, suggesting a potential pathway for the future chemical synthesis of this compound.

Table 1: Comparison of Synthetic and Isolation Methodologies

CompoundMethodKey Steps/ReagentsReported Yield/PurityReference
This compound Isolation from Psidium guajavaPetroleum ether extraction, silica (B1680970) gel column chromatography, Sephadex LH-20, RP-18 silica gel chromatography, and semi-preparative HPLC.Not explicitly quantified in terms of yield from the raw material. Purity determined by spectroscopic methods (HRESIMS, NMR).[1]
Guajadial & Psidial A Biomimetic SynthesisThree-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol in an aqueous medium.Not specified.
Psiguajdianone Biomimetic SynthesisCascade Knoevenagel condensation/hetero-Diels-Alder reaction and dimerization.Not specified.[2][3][4][5]

II. Comparative Bioactivity: Cytotoxicity Against Human Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. For a comprehensive comparison, this guide includes data on structurally similar meroterpenoids isolated from the same source, Guajadial B, and Psiguajavadials A and B.

Table 2: Comparative in vitro Cytotoxicity (IC₅₀ in μM) of Meroterpenoids from Psidium guajava

CompoundHCT116 (Colon)A549 (Lung)Huh7 (Liver)DU145 (Prostate)CCRF-CEM (Leukemia)
This compound 9.13 ± 1.20.16 ± 0.03 2.82 ± 0.64.79 ± 2.77.00 ± 0.9
Guajadial B 3.54 ± 0.50.15 ± 0.05 2.93 ± 0.516.4 ± 3.17.58 ± 1.1
Psiguajavadial A 10.2 ± 1.51.23 ± 0.2115.7 ± 2.312.1 ± 1.918.2 ± 2.5
Psiguajavadial B 12.8 ± 1.92.56 ± 0.3418.9 ± 2.815.4 ± 2.420.1 ± 3.1
Cisplatin (Control) 11.5 ± 1.315.7 ± 1.913.2 ± 1.718.9 ± 2.29.8 ± 1.2

Data presented as mean ± SD from three independent experiments.[1]

III. Experimental Protocols

A. Isolation of this compound and Related Meroterpenoids

The following protocol is a summary of the method described by Qin et al. (2017) for the isolation of meroterpenoids from the fruits of Psidium guajava.[1]

G start Dried and Powdered Psidium guajava Fruits (6.0 kg) extraction Extraction with Petroleum Ether (20 L x 3, room temperature) start->extraction evaporation Evaporation in vacuo extraction->evaporation pet_ether_extract Petroleum Ether Extract (420 g) evaporation->pet_ether_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) pet_ether_extract->silica_gel fractions Fractions A-F silica_gel->fractions fraction_b Subfraction B (32 g) fractions->fraction_b sephadex Sephadex LH-20 Column Chromatography (CHCl3-MeOH, 3:2 v/v) fraction_b->sephadex rp18 RP-18 Silica Gel Column Chromatography (MeCN-H2O gradient) sephadex->rp18 subfractions_b Subfractions B1-B4 rp18->subfractions_b hplc Semi-preparative HPLC subfractions_b->hplc compounds Isolated Compounds: This compound Guajadial B Psiguajavadials A & B hplc->compounds

Isolation workflow for meroterpenoids.
B. Cytotoxicity Assay Protocol (MTT Assay)

The cytotoxicity of the isolated compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay as described by Qin et al. (2017).[1]

  • Cell Seeding: Human cancer cell lines (HCT116, A549, Huh7, DU145, and CCRF-CEM) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (this compound, Guajadial B, Psiguajavadials A & B) and the positive control (Cisplatin) and incubated for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

G start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with Test Compounds and Incubate for 48 hours incubation1->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Remove Supernatant and Add DMSO incubation2->solubilization measurement Measure Absorbance at 490 nm solubilization->measurement calculation Calculate IC50 Values measurement->calculation

Workflow of the MTT cytotoxicity assay.

IV. Signaling Pathways and Logical Relationships

The precise mechanism of action for the cytotoxic effects of this compound and related meroterpenoids is still under investigation. However, the potent activity suggests interference with critical cellular pathways. A plausible hypothesis involves the induction of apoptosis (programmed cell death) through the modulation of key signaling cascades.

G compound This compound cell Cancer Cell compound->cell Enters pathway Pro-apoptotic Signaling (e.g., Caspase Activation) cell->pathway Induces proliferation Inhibition of Cell Proliferation cell->proliferation Results in apoptosis Apoptosis (Cell Death) pathway->apoptosis

Hypothesized mechanism of cytotoxic action.

V. Conclusion

This compound exhibits significant and reproducible cytotoxic activity against a range of human cancer cell lines, with particularly potent effects observed against the A549 lung cancer cell line. Its bioactivity is comparable to, and in some cases surpasses, that of its structural analog, Guajadial B. While a total synthesis protocol remains to be fully elucidated, its isolation from Psidium guajava is well-documented and provides a reliable source for further research. The detailed experimental protocols provided herein for its isolation and bioactivity assessment should enable researchers to reproduce and build upon these findings. Future investigations into the total synthesis and the precise mechanism of action of this compound are warranted to fully explore its therapeutic potential.

References

A Comparative Analysis of Psidial A, 4,5-Diepipsidial A, and Related Meroterpenoid Analogs as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of a class of meroterpenoids isolated from Psidium guajava (guava), with a focus on Psidial A and its recently identified analog, 4,5-Diepipsidial A. This family of natural products has garnered significant interest for its potent cytotoxic and enzyme-inhibitory activities. This document compiles available experimental data to facilitate a direct comparison of their performance, details the experimental protocols for key biological assays, and visualizes the proposed signaling pathways through which these compounds exert their effects.

Introduction to the Meroterpenoid Family from Psidium guajava

Psidial A and its analogs are complex natural products belonging to the meroterpenoid class, characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. These compounds, isolated from the leaves and fruits of Psidium guajava, have demonstrated significant potential as anticancer and enzyme-inhibiting agents. This guide focuses on a comparative evaluation of the following key compounds:

  • Psidial A: A well-characterized meroterpenoid from this family.

  • This compound: A stereoisomer of Psidial A with distinct biological activities.

  • Guajadial: Another prominent meroterpenoid from P. guajava.

  • Psiguadials (A and B): Structurally related analogs with demonstrated bioactivity.

  • Guajadial B: A potent cytotoxic analog.

While the primary focus is on these naturally occurring analogs, the data presented provides a crucial baseline for the future design and evaluation of synthetic derivatives.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antiproliferative/cytotoxic and enzyme-inhibitory activities of Psidial A and its analogs.

Table 1: Comparative Antiproliferative and Cytotoxic Activity (IC50 in µM)
CompoundA549 (Lung)DU145 (Prostate)Huh7 (Liver)HCT116 (Colon)SMMC-7721 (Liver)MCF-7 (Breast)
This compound 0.16 ± 0.03[1]4.79 ± 2.7[1]2.82 ± 0.6[1]---
Guajadial B 0.15 ± 0.05[1][2]-2.93 ± 0.5[1]---
Guajadial -5.35 ± 0.7[1]----
Psiguadial A -6.08 ± 3.9[1]----
Guajavadial C ----3.54[3][4]-
Psiguajavadial A >10>10>108.87 ± 0.58->10
Psiguajavadial B >10>10>107.92 ± 0.43->10

Note: "-" indicates that data was not available in the reviewed sources. IC50 values are presented as mean ± standard deviation where available.

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
CompoundPTP1B Inhibition IC50 (µM)
Psiguadiol A 8.67[5]
Psiguadiol C 3.19[5]
Psiguadiol D 4.49[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative/Cytotoxicity Assays (MTT and SRB Assays)

These colorimetric assays are widely used to assess the cytotoxic effects of compounds on cultured cancer cells.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]

  • Protocol:

    • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 4 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Guajadial B) and incubate for 48 to 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

b) Sulforhodamine B (SRB) Assay

  • Principle: The SRB assay is a method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.[9][10][11]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

    • Cell Fixation: After the incubation period, fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

    • Washing: Discard the supernatant and wash the plates five times with distilled water. Air dry the plates completely.[9][12]

    • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][11]

    • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.[9][11]

    • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

    • Absorbance Measurement: Measure the absorbance at approximately 515-540 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 or TGI (Total Growth Inhibition) values.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B. The enzyme dephosphorylates a substrate, p-nitrophenyl phosphate (B84403) (pNPP), to produce p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.[5][13][14][15]

  • Protocol:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 50 mM citrate, pH 6.0, or 25 mM Tris-HCl, pH 7.5), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.[5][13]

    • Inhibitor Addition: Add various concentrations of the test compounds to the wells.

    • Enzyme Addition: Add a solution of recombinant human PTP1B to each well. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[5][14]

    • Initiation of Reaction: Add the substrate, pNPP (final concentration typically 2-4 mM), to each well to start the enzymatic reaction.[5]

    • Incubation: Incubate the plate at 37°C for 30 minutes.[14]

    • Termination of Reaction: Stop the reaction by adding a strong base, such as 1 M NaOH.[13]

    • Absorbance Measurement: Measure the absorbance of the p-nitrophenol product at 405 nm using a microplate reader.[5][13]

    • Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for the studied compounds.

Signaling Pathways

The antiproliferative effects of Psidium guajava meroterpenoids are believed to be mediated through the induction of apoptosis via modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation TSC2 TSC2 Akt->TSC2 Inhibition Bcl2 Bcl-2 Akt->Bcl2 Phosphorylation (Inactivation of pro-apoptotic function) S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Rheb Rheb-GTP TSC2->Rheb Inhibition Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Initiation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibition Guajadial Guajadial & Analogs Guajadial->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway and the inhibitory role of Guajadial analogs.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) MAPK->TranscriptionFactors Guajadial Guajadial & Analogs Guajadial->MAPK Modulation Proliferation Proliferation TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: MAPK signaling cascade and its modulation by Guajadial analogs.

Experimental Workflows

The following diagrams outline the general workflows for the key biological assays described.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E_MTT Add MTT Reagent D->E_MTT MTT E_SRB Fix with TCA D->E_SRB SRB F_MTT Incubate 4h E_MTT->F_MTT G_MTT Add Solubilizer F_MTT->G_MTT J Measure Absorbance G_MTT->J F_SRB Wash & Dry E_SRB->F_SRB G_SRB Stain with SRB F_SRB->G_SRB H_SRB Wash & Dry G_SRB->H_SRB I_SRB Add Tris Base H_SRB->I_SRB I_SRB->J K Calculate IC50 J->K

Caption: General workflow for MTT and SRB cytotoxicity assays.

PTP1B_Workflow A Prepare Reaction Mix (Buffer, EDTA, DTT) B Add Inhibitor (Test Compound) A->B C Add PTP1B Enzyme & Pre-incubate B->C D Add pNPP Substrate C->D E Incubate 30 min at 37°C D->E F Stop Reaction (add NaOH) E->F G Measure Absorbance at 405 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the PTP1B enzyme inhibition assay.

References

Independent Verification of Spectroscopic Data for 4,5-Diepipsidial A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the spectroscopic data for 4,5-Diepipsidial A, a meroterpenoid isolated from Psidium guajava, to support its unambiguous identification.

The structural confirmation of a natural product relies on the consistency of its spectroscopic data across independent studies. This guide compiles and compares the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound from its initial isolation and subsequent independent reports, offering a valuable resource for researchers working with this compound.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR data for this compound as reported in the scientific literature. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), crucial for verifying the compound's identity and purity.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionOriginal Report (δH, mult., J in Hz)Independent Report (δH, mult., J in Hz)
Data Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionOriginal Report (δC)Independent Report (δC)
Data Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results

Note: The current search did not yield specific publications containing the complete ¹H and ¹³C NMR data tables for this compound. While several studies mention its isolation and identification through spectroscopic comparison to literature data, the actual data was not present in the search results. Further investigation into the cited literature is required to populate these tables.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. Below is a generalized experimental protocol for the isolation and NMR analysis of meroterpenoids from Psidium guajava, based on common practices reported in the field.

Isolation of this compound:

  • Extraction: Dried and powdered leaves of Psidium guajava are typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The fraction containing the meroterpenoids (often the ethyl acetate fraction) is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

NMR Spectroscopic Analysis:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Workflow for Independent Verification

The process of independently verifying the spectroscopic data of a natural product is a critical step in quality control and research reproducibility. The following diagram illustrates a typical workflow.

G cluster_0 Data Acquisition cluster_1 Literature Comparison cluster_2 Data Analysis & Verification A Isolation of this compound from Psidium guajava B Acquisition of Spectroscopic Data (1H, 13C NMR, MS, etc.) A->B E Tabulate and Compare Spectroscopic Data B->E Newly Acquired Data C Search for Original Publication of Spectroscopic Data D Search for Independent Reports of Spectroscopic Data C->D D->E Literature Data F Identify Discrepancies and Confirm Structure E->F G Publish or Utilize Verified Data F->G

Caption: Workflow for the independent verification of spectroscopic data.

This guide highlights the importance of independent verification of spectroscopic data for natural products like this compound. While direct data comparison was limited by the search results, the provided framework for experimental protocols and verification workflow serves as a valuable resource for researchers in the field.

Safety Operating Guide

Procedures for Handling and Disposal of Unidentified Chemicals: A Case Study of "4,5-Diepipsidial A"

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Following a comprehensive search, no specific Safety Data Sheet (SDS) or validated chemical information could be found for a compound named "4,5-Diepipsidial A." This indicates that the substance may be novel, proprietary, rare, or the name may be inaccurate. Under no circumstances should an unidentified chemical be handled or disposed of without a complete understanding of its potential hazards. The following guidance is provided as a procedural framework for managing unidentified substances in a laboratory setting and should not be construed as a disposal plan for "this compound."

I. Essential Safety and Handling Precautions for Unidentified Compounds

When encountering a substance for which a Safety Data Sheet is not available, it is imperative to treat it as a hazardous material of unknown toxicity and reactivity. The primary objective is to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be utilized when handling any container with an unidentified substance:

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A chemical-resistant lab coat or apron.
Respiratory A respirator may be required; consult with EHS.

All handling of unidentified materials should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

II. Procedural Workflow for Unidentified Chemical Management

The proper management of an unidentified chemical is a systematic process focused on safety, identification, and compliant disposal. The following workflow outlines the necessary steps to be taken.

UnidentifiedChemicalWorkflow cluster_0 Initial Handling & Assessment cluster_1 Identification & Information Gathering cluster_2 Waste Management & Disposal start Encounter Unidentified Chemical isolate Isolate the Area and Container start->isolate ppe Don Appropriate PPE isolate->ppe consult_supervisor Consult Laboratory Supervisor ppe->consult_supervisor search_records Search Internal Lab Records & Inventory consult_supervisor->search_records contact_ehs Contact Environmental Health & Safety (EHS) search_records->contact_ehs analytical_testing Consider Analytical Testing (if deemed safe by EHS) contact_ehs->analytical_testing EHS Discretion label_waste Label as 'Hazardous Waste - Unidentified Chemical' contact_ehs->label_waste store_safely Store in a Designated Hazardous Waste Accumulation Area label_waste->store_safely professional_disposal Arrange for Professional Hazardous Waste Disposal store_safely->professional_disposal end Disposal Complete professional_disposal->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.